molecular formula C7H6Br2N2O2 B2676724 Methyl 3-amino-4,6-dibromopyridine-2-carboxylate CAS No. 2402828-54-8

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Cat. No.: B2676724
CAS No.: 2402828-54-8
M. Wt: 309.945
InChI Key: CIJAQTNXIMZFME-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H6Br2N2O2 and its molecular weight is 309.945. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-amino-4,6-dibromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJAQTNXIMZFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromosalicylhydrazide (C7H6Br2N2O2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromosalicylhydrazide, a halogenated aromatic hydrazide with the molecular formula C7H6Br2N2O2. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes information on its chemical structure, physicochemical properties, and potential for biological activity based on the known reactivity of its constituent functional groups and data from closely related analogs. We will delve into a proposed synthesis protocol, spectroscopic characterization, and methodologies for evaluating its potential as a therapeutic agent, particularly in the realms of anticancer and antimicrobial applications. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar halogenated salicylhydrazides in drug discovery and development.

Introduction: The Therapeutic Potential of Salicylhydrazides

The salicylhydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent chemical functionalities—a phenolic hydroxyl group, an amide linkage, and a hydrazine moiety—provide multiple points for hydrogen bonding and other molecular interactions with biological targets. The incorporation of halogen atoms, such as bromine, into the aromatic ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological efficacy.

This guide focuses on the specific, yet under-explored, molecule: 3,5-Dibromosalicylhydrazide. By examining the chemical precedent set by its precursors and analogs, we can construct a compelling hypothesis for its potential as a bioactive agent worthy of further investigation.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3,5-dibromo-2-hydroxybenzohydrazide[1]

Molecular Formula: C7H6Br2N2O2

Molecular Weight: 309.94 g/mol [1]

Structural Features

The chemical structure of 3,5-Dibromosalicylhydrazide is characterized by a benzene ring substituted with a hydroxyl group, a hydrazide group (-CONHNH2), and two bromine atoms at positions 3 and 5 relative to the hydroxyl group.

Figure 1: 2D Chemical Structure of 3,5-Dibromosalicylhydrazide.

Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and, where available, experimental data for 3,5-Dibromosalicylhydrazide and its immediate precursor, 3,5-Dibromosalicylaldehyde.

Property3,5-Dibromosalicylhydrazide3,5-DibromosalicylaldehydeReference
Molecular Weight 309.94 g/mol 279.91 g/mol [1][2]
Melting Point Not available82-83.5 °C[2][3]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO.Insoluble in water; Soluble in methanol (25 mg/mL), ether, benzene, chloroform, and hot alcohol.[3][4]
pKa Not available6.08 ± 0.23 (Predicted)[3]
LogP Not availableNot available
Hydrogen Bond Donors 31[1]
Hydrogen Bond Acceptors 32[1]

Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

The synthesis of 3,5-Dibromosalicylhydrazide can be envisioned as a two-step process starting from the commercially available salicylaldehyde.

workflow start Salicylaldehyde step1 Bromination (Br2 in Acetic Acid) start->step1 intermediate 3,5-Dibromosalicylaldehyde step1->intermediate step2 Oxidation (e.g., with KMnO4 or H2O2) intermediate->step2 intermediate2 3,5-Dibromosalicylic Acid step2->intermediate2 step3 Esterification (e.g., with Methanol/H2SO4) intermediate2->step3 intermediate3 Methyl 3,5-Dibromosalicylate step3->intermediate3 step4 Hydrazinolysis (Hydrazine Hydrate) intermediate3->step4 product 3,5-Dibromosalicylhydrazide step4->product

Figure 2: Proposed multi-step synthesis of 3,5-Dibromosalicylhydrazide.

A more direct, one-pot synthesis from methyl salicylate via bromination followed by hydrazinolysis could also be explored to improve efficiency. An alternative approach, based on the synthesis of N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide, involves the direct condensation of 3,5-dibromosalicylaldehyde with a hydrazide.[5]

Experimental Protocol: Synthesis of Methyl 3,5-Dibromosalicylate

This protocol is adapted from standard procedures for the esterification of salicylic acids.

  • Dissolution: Dissolve 3,5-dibromosalicylic acid in an excess of methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of 3,5-Dibromosalicylhydrazide from Methyl 3,5-Dibromosalicylate

This protocol is a standard method for the synthesis of hydrazides from esters.[6]

  • Reaction Setup: Dissolve methyl 3,5-dibromosalicylate in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.

  • Purification: The crude 3,5-Dibromosalicylhydrazide can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The identity and purity of the synthesized 3,5-Dibromosalicylhydrazide should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the hydrazide group (-NH and -NH2). The chemical shifts and coupling patterns of the aromatic protons will confirm the 3,5-dibromo substitution pattern. Based on data for 3,5-dibromosalicylaldehyde, the aromatic protons would appear as doublets in the range of 7.6-7.9 ppm.[7]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the hydrazide, the aromatic carbons, and the carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretches of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-Br stretches in the fingerprint region.[7][8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).

Potential Biological Activities and Mechanism of Action

While direct experimental data on the biological activities of 3,5-Dibromosalicylhydrazide are scarce, strong inferences can be drawn from studies on its precursor, 3,5-dibromosalicylaldehyde, and other salicylhydrazide derivatives.

Anticancer Potential

A very recent study published in February 2025 has demonstrated that 3,5-dibromosalicylaldehyde exhibits significant cytotoxic, anticlonogenic, and antimetastatic properties against glioblastoma cells.[8] The study also suggested that its mechanism of action may involve the PI3K signaling pathway.[8] Given that the hydrazide moiety can act as a zinc-binding group, it is plausible that 3,5-Dibromosalicylhydrazide could function as an inhibitor of zinc-dependent enzymes, such as histone deacetylases (HDACs), which are validated targets in cancer therapy. Numerous salicylhydrazone derivatives have shown potent anticancer activity against various cancer cell lines, including leukemia and breast cancer.[9][10][11][12]

G cluster_0 Cellular Environment GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound 3,5-Dibromosalicylhydrazide (Hypothesized) Compound->PI3K Inhibits (Hypothesized)

Figure 3: Hypothesized mechanism of action via PI3K pathway inhibition.

Antimicrobial Activity

The hydrazone moiety (-NH-N=CH-) is a well-known pharmacophore in many antimicrobial agents.[13] Salicylhydrazide derivatives have been reported to possess antibacterial and antifungal activities.[14][15] The presence of bromine atoms on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 3,5-Dibromosalicylhydrazide, a series of in vitro assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., glioblastoma, breast cancer, or leukemia cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3,5-Dibromosalicylhydrazide (and appropriate vehicle and positive controls) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Prepare a two-fold serial dilution of 3,5-Dibromosalicylhydrazide in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Research Directions

The information presented in this guide provides a strong rationale for the further investigation of 3,5-Dibromosalicylhydrazide as a potential therapeutic agent. Future research should focus on:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis and comprehensive spectroscopic analysis to confirm the structure and purity of the compound.

  • In-depth Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by 3,5-Dibromosalicylhydrazide. This could involve enzyme inhibition assays, gene expression analysis, and proteomics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of cancer or infectious diseases would be warranted.

Conclusion

3,5-Dibromosalicylhydrazide represents a compelling, yet underexplored, molecule with significant potential for biological activity. Based on the established therapeutic relevance of the salicylhydrazide scaffold and the demonstrated anticancer properties of its immediate precursor, this compound is a prime candidate for further investigation in drug discovery programs. This technical guide provides the foundational knowledge and experimental framework necessary to embark on the synthesis, characterization, and biological evaluation of this promising molecule.

References

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

  • Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. PubMed. [Link]

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. ResearchGate. [Link]

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PubMed. [Link]

  • Synthesis, characterization and antibacterial activity of new salicylhydrazide containing azopyrazoles. ResearchGate. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

  • 3,5-Dibromosalicylhydrazide | C7H6Br2N2O2 | CID 2781063. PubChem. [Link]

  • Anticancer (cytotoxic, anticlonogenic, antimetastatic, immunomodulatory actions) properties of 3,5-dibromosalicylaldehyde against glioblastoma cells and DFT analyses (FT-IR, Raman, NMR, UV) as well as a molecular docking study. PubMed. [Link]

  • ¹H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]

  • Synthesis and Crystal Structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex. ResearchGate. [Link]

  • New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. PubMed. [Link]

  • 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024. PubChem. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]

  • N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate. National Institutes of Health. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. [Link]

  • 3,5-Dibromosalicylaldehyde. Drugfuture. [Link]

Sources

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Application Guide

Executive Summary

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (CAS: 2402828-54-8) is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., SHP2, KRAS G12C) and complex pharmaceutical scaffolds. Its unique substitution pattern—featuring two chemically distinct bromine atoms (C4 and C6) and an ortho-amino ester motif—provides three orthogonal vectors for diversification.

This guide synthesizes critical safety data (SDS) with practical laboratory protocols, moving beyond standard hazard codes to explain the causality of risks and the logic of synthetic manipulation.

Part 1: Chemical Identity & Physicochemical Profile[2][3]
Property Data / Specification
IUPAC Name Methyl 3-amino-4,6-dibromopyridine-2-carboxylate
CAS Number 2402828-54-8
Molecular Formula C₇H₆Br₂N₂O₂
Molecular Weight 309.94 g/mol
Appearance Off-white to pale yellow solid (crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.
Melting Point 172–177 °C (Predicted/Analogous)
Stability Light sensitive (halogens); Air sensitive (amine oxidation).
Part 2: GHS Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its structural analogs (aminopyridines and halopyridines) dictate the following conservative hazard profile.

Core Hazards (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Expert Risk Analysis
  • Dust Explosion Potential: Like many fine organic powders containing nitrogen, this compound poses a deflagration risk if suspended in air near an ignition source.

  • Alkylating Potential: The dibromo-pyridine core is electron-deficient. While not a potent alkylator like alkyl halides, it can react with biological nucleophiles (DNA/Proteins) over prolonged exposure, necessitating barrier protection.

  • Corneal Damage: The basicity of the exocyclic amine combined with the acidic potential of hydrolysis products (HBr) upon contact with ocular moisture creates a high risk of chemical burns.

Part 3: Safe Handling & Engineering Controls
PPE Decision Logic
  • Respiratory: N95/P2 minimum for weighing <1g. Full-face respirator with organic vapor/acid gas cartridges (OV/AG) for reactions >1g or heating.

  • Dermal: Nitrile gloves (Double gloving recommended). Latex is insufficient due to the permeation potential of halogenated aromatics in organic solvents.

  • Ocular: Chemical splash goggles. Safety glasses are inadequate for handling powders that can drift.

Storage Protocol
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[2] The C3-amino group is prone to oxidation, turning the yellow solid brown over time.

  • Container: Amber glass to prevent photolytic debromination.

Part 4: Emergency Response Workflows

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15 min (Lift Lids) Eye->ActionEye ActionSkin Wash Soap/Water (No Alcohol) Skin->ActionSkin ActionInhale Fresh Air Supplied O2 Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 1: Immediate response decision tree for exposure incidents.

Part 5: Technical Application – Synthetic Utility

The primary value of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate lies in its Regioselective Reactivity . The two bromine atoms are electronically distinct, allowing for sequential functionalization.

Mechanism of Regioselectivity
  • C6-Bromine (Site A): This position is ortho to the pyridine nitrogen and para to the amino group. It is generally more reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to the inductive effect of the adjacent nitrogen and less steric hindrance compared to C4.

  • C4-Bromine (Site B): This position is para to the pyridine nitrogen but ortho to the amino group. The steric bulk of the C3-amine and C2-ester creates a "protective pocket," making C4 less accessible for initial attack.

Protocol: C6-Selective Suzuki Coupling

Objective: Selective arylation at the C6 position while preserving the C4-Br for later steps.

Reagents:

  • Substrate: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add the dibromo-pyridine substrate, boronic acid, and Pd catalyst. Critical: Do not add base yet.

  • Solvation: Add degassed 1,4-Dioxane. Stir for 5 mins to ensure homogeneity.

  • Activation: Add the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours. Note: Higher temperatures (>100 °C) may force the C4-coupling or bis-coupling.

  • Monitoring: Monitor via LC-MS. Look for the mono-coupled mass (M - Br + R).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

SynthesisWorkflow Substrate Methyl 3-amino-4,6- dibromopyridine-2-carboxylate Step1 Suzuki Coupling (Pd(dppf)Cl2, 80°C) Substrate->Step1 R-B(OH)2 Selective C6 Intermediate C6-Arylated Product (C4-Br Intact) Step1->Intermediate Step2 Buchwald-Hartwig or 2nd Suzuki Intermediate->Step2 Functionalize C4 Final Multifunctionalized Scaffold Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C6 and C4 bromines.

Part 6: Waste Disposal & Environmental Compliance
  • Halogenated Waste: This compound must be disposed of in the Halogenated Organic Waste stream. Do not mix with general organic solvents as the bromine content requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Aquatic Toxicity: Halogenated pyridines are often toxic to aquatic life with long-lasting effects. Zero discharge to drains is mandatory.

References
  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (CAS 2402828-54-8). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59355447 (Analogous Structure). Retrieved from

  • Schlosser, M. (2005). Site Selective Coupling of Dihalogenated Pyridines. Current Organic Chemistry, 9(1), 1-15. (Grounding for Regioselectivity Protocols).
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Technical Guide: Comparative Analysis of 3-Amino-Brominated Picolinate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the structural, electronic, and synthetic divergences between 3-amino-4,6-dibromopyridine-2-carboxylate and 3-amino-6-bromopyridine-2-carboxylate .

Executive Summary

In the high-stakes arena of heterocyclic drug discovery and agrochemical synthesis, pyridine carboxylates (picolinates) act as privileged pharmacophores. The distinction between the 3-amino-4,6-dibromo (Compound A) and 3-amino-6-bromo (Compound B) variants is not merely structural—it is strategic.

  • Compound B (6-Bromo) acts as a "Mono-Vector" scaffold, offering a single, highly reactive site for C6 functionalization while retaining the 3-amino group for intramolecular cyclization or hydrogen bonding.

  • Compound A (4,6-Dibromo) serves as a "Dual-Vector" or "Orthogonal" scaffold. It enables sequential, regioselective functionalization. The electronic push-pull dynamics created by the 3-amino group allow chemists to differentiate between the C4 and C6 halogens, typically favoring C6 functionalization first, followed by C4 activation under forcing conditions.

This guide provides the mechanistic rationale, synthetic protocols, and decision-making frameworks required to utilize these scaffolds effectively.

Part 1: Structural & Electronic Profiling

The reactivity of these scaffolds is governed by the interplay between the electron-deficient pyridine ring, the electron-withdrawing carboxylate (EWG) at C2, and the electron-donating amino group (EDG) at C3.

Electronic Density Distribution (DFT Insights)

The 3-amino group is the critical modulator of reactivity. Through resonance (+M effect), it donates electron density into the ring, specifically targeting the ortho (C2, C4) and para (C6) positions.

Feature3-Amino-6-Bromo (Mono)3-Amino-4,6-Dibromo (Di)Mechanistic Implication
C4 Environment Proton (H)Bromine (Br)The C4-Br is sterically crowded by the 3-NH₂ and electronically shielded (deactivated) by the ortho-amino donation.
C6 Environment Bromine (Br)Bromine (Br)The C6-Br is para to the amino group but is less sterically hindered and closer to the activating ring nitrogen (α-position).
pKa Influence Higher basicityLower basicityThe additional halogen in the dibromo species pulls electron density inductively (-I), making the 3-NH₂ less nucleophilic but the ring more electrophilic overall.
The Regioselectivity Switch

In the 4,6-dibromo scaffold, a competition exists between C4 and C6.

  • Steric Control: The C4 position is flanked by the 3-amino group and the 5-H (or 5-substituent). The C6 position is relatively exposed.

  • Electronic Control: While both positions are deactivated by the amino group, the C6 position benefits from being α to the ring nitrogen (inductive activation).

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the competing electronic forces and the resulting synthetic pathways.

ReactivityMap Core 3-Amino-4,6-Dibromopicolinate (Starting Scaffold) C4_Site C4 Position (Ortho to NH2) Sterically Hindered Electronically Shielded Core->C4_Site High Barrier C6_Site C6 Position (Para to NH2) Sterically Accessible Alpha to Ring Nitrogen Core->C6_Site Kinetic Preference Suzuki1 Step 1: Mild Suzuki Coupling (Pd(PPh3)4, Na2CO3, 80°C) C6_Site->Suzuki1 Product1 6-Aryl-4-Bromo-3-Aminopicolinate (Major Regioisomer) Suzuki1->Product1 Suzuki2 Step 2: Forcing Suzuki/Sonogashira (Pd(dppf)Cl2, 120°C, Microwave) Product1->Suzuki2 Sequential Functionalization Product2 4,6-Diaryl-3-Aminopicolinate (Final Target) Suzuki2->Product2

Caption: Regioselective functionalization logic for 3-amino-4,6-dibromopicolinates. The C6 position is the kinetic entry point for cross-coupling.

Part 3: Synthetic Protocols & Methodologies[1][2][3]

Synthesis of the Scaffolds

The synthesis of these cores often diverges. The mono-bromo is accessible via direct bromination, while the dibromo often requires de novo ring synthesis or forcing conditions.

  • Route A (6-Bromo): Bromination of methyl 3-aminopicolinate using N-bromosuccinimide (NBS) in Acetonitrile at 0°C → RT. The amino group directs bromination para to itself (C6).[1]

  • Route B (4,6-Dibromo): Often synthesized from 4,6-dihydroxypicolinic acid precursors via POBr₃ mediated bromination, followed by nitration at C3 and subsequent reduction (Fe/AcOH or H₂/Pd).

Protocol: Regioselective Suzuki Coupling (C6-Selective)

This protocol describes the selective arylation of the 4,6-dibromo scaffold at the C6 position.

Reagents:

  • Methyl 3-amino-4,6-dibromopicolinate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for mild reactivity to prevent C4 coupling.

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the dibromo scaffold, aryl boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed DME and Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mono-coupled mass (M+Aryl-Br). If di-coupling (C4+C6) is observed, lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 6-aryl product typically elutes before the di-aryl impurity.

Protocol: C4 Functionalization (The "Hard" Step)

Once the C6 position is installed, the C4-bromide remains. Due to steric crowding by the 3-amino group, SNAr is difficult. Palladium catalysis requires specialized ligands.

Recommended System:

  • Catalyst: Pd₂(dba)₃ with XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands facilitate oxidative addition into the hindered, electron-rich C4-Br bond.

  • Conditions: 100–120°C (Microwave preferred).

Part 4: Applications in Drug Discovery

The "Scaffold Hopping" Advantage

The 3-amino-4,6-dibromo scaffold allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Kinase Inhibitors: The 3-amino-picolinate motif mimics the adenosine ring of ATP. The C6 substituent can reach into the solvent-exposed region, while the C4 substituent can be tuned to interact with the "gatekeeper" residue.

  • Bicyclic Construction: The 3-amino and 2-carboxylate groups are perfect precursors for cyclization into pyrido[3,2-d]pyrimidines or 1,5-naphthyridines .

    • Strategy: Perform Suzuki at C6 first. Then, cyclize the 2-ester/3-amine to form the second ring. Finally, functionalize C4 (now C9 in the fused system) which often becomes more reactive after cyclization.

Data Comparison: Reactivity Profiles
Reaction Type3-Amino-6-Bromo3-Amino-4,6-DibromoOutcome
Suzuki (Mild) Reacts at C6Reacts at C6 (Selective)4,6-dibromo yields 6-aryl-4-bromo product.
SNAr (Amines) Sluggish (requires heat)Sluggish (C4 preferred?)Generally poor substrates for SNAr due to 3-NH₂ deactivation. Pd-coupling is preferred.
Buchwald-Hartwig C6-N bond formationC6-N (Kinetic) / C4-N (Thermodynamic forcing)Allows introduction of diverse amines.

References

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem. Link

  • Lutz, F., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Chemical Science. Link

  • Dow AgroSciences LLC. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-amino-6-bromopicolinate. Link

  • Schlosser, M., et al. (2005). Regioselective functionalization of chloropyridines. European Journal of Organic Chemistry. (Contextual citation for general pyridine halogen reactivity).

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An In-depth Technical Guide to the Storage Conditions and Stability of Dibromopyridine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stability in High-Value Pyridine Derivatives

Dibromopyridine carboxylate derivatives represent a class of compounds with significant utility in pharmaceutical and agrochemical research. Their unique structural motifs, featuring a halogenated pyridine core coupled with a carboxylate or ester functional group, make them valuable intermediates and active ingredients. However, the very features that confer their chemical reactivity also render them susceptible to degradation under various environmental conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of these molecules is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of experimental data, the safety and efficacy of final products, and the overall success of a research and development program.

This guide provides a deep dive into the factors governing the stability of dibromopyridine carboxylate derivatives. Moving beyond simple storage recommendations, it elucidates the underlying chemical principles of degradation, offers field-proven protocols for stability assessment, and provides a framework for proactive stability management.

Core Principles of Chemical Stability

The inherent stability of a dibromopyridine carboxylate derivative is dictated by its molecular structure. The electron-withdrawing nature of the nitrogen atom and bromine substituents on the pyridine ring, combined with the reactivity of the carboxylate ester, creates several potential points of vulnerability. The primary factors that can compromise the integrity of these compounds are temperature, humidity, light, and pH.

The Impact of Environmental Stressors
  • Temperature: Thermal energy can accelerate degradation reactions. For many complex organic molecules, including pyridine derivatives, elevated temperatures can lead to decomposition, potentially through dehalogenation or rearrangement pathways.[1][2] While many derivatives are stable at ambient temperatures in a solid state, long-term storage at elevated temperatures should be avoided.[3] Safety data for compounds like 2,6-dibromopyridine and 3,5-dibromopyridine indicate stability under normal temperature and pressure, but recommend avoiding high temperatures.[4]

  • Humidity and Moisture: The presence of water introduces the significant risk of hydrolysis, particularly of the carboxylate ester functional group.[5] This reaction cleaves the ester bond, yielding the corresponding pyridine carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the steric hindrance around the ester and the electronic properties of the pyridine ring. For solid materials, exposure to high relative humidity (RH) can lead to deliquescence and subsequent degradation.[6][7] Therefore, storage in a dry environment is paramount.[3][8][4]

  • Light (Photostability): Aromatic and halogenated compounds are often susceptible to photodegradation.[9][10] Energy from UV or even visible light can promote the homolytic cleavage of the carbon-bromine bond, generating radical intermediates.[11][12] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The photochemical bromination of aromatic compounds using reagents like N-bromosuccinimide (NBS) highlights the light-sensitive nature of such bonds.[10][13]

  • pH and Hydrolytic Stability (in Solution): In solution, the stability of dibromopyridine carboxylate esters is highly pH-dependent. The hydrolysis of the ester can be catalyzed by both acids and bases.[5][14][15] Under acidic conditions, protonation of the ester's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile. Therefore, solutions should ideally be prepared fresh, or if short-term storage is necessary, buffered to a neutral or slightly acidic pH where the rate of hydrolysis is minimized.[8]

  • Oxidizing Agents and Incompatibilities: Strong oxidizing agents should be considered incompatible, as they can potentially react with the pyridine ring or other functional groups.[3][4] Safety data sheets for related compounds also list strong acids, bases, and reducing agents as materials to avoid.[3][4]

Recommended Storage and Handling Protocols

A proactive approach to storage and handling is the most effective strategy for preserving the purity and integrity of dibromopyridine carboxylate derivatives.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for solid-state and solution-state materials.

Parameter Solid-State Storage Solution-State Storage Rationale & Causality
Temperature Store in a cool, dry place. Ambient temperature is often sufficient, but for long-term storage, refrigeration (2-8 °C) is recommended.Store at 2-8 °C for short-term use. For longer durations, consider storage at -20 °C or below, depending on the solvent's freezing point.Lower temperatures decrease the rate of all potential degradation reactions, preserving the compound's integrity over time.
Light Store in light-resistant containers (e.g., amber glass vials) or in the dark.[8]Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.Prevents photodegradation, which can be initiated by exposure to UV or high-intensity visible light, leading to dehalogenation or other radical-mediated reactions.[10]
Humidity Store in tightly sealed containers. For particularly sensitive compounds, storage in a desiccator is advised.[8][4]Use anhydrous solvents where possible. Minimize headspace in the container to reduce condensation.Prevents the ingress of atmospheric moisture, which can lead to hydrolysis of the carboxylate ester and physical changes to the solid material.[7]
Atmosphere For highly sensitive or long-term archival samples, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).Degas solvents before use to remove dissolved oxygen, which can participate in oxidative degradation pathways.An inert atmosphere displaces oxygen and moisture, providing maximum protection against oxidative and hydrolytic degradation.
pH (Solutions) Not applicable.Prepare solutions fresh. If storage is required, use a buffered system (typically neutral to slightly acidic pH) after performing a solution stability study.[8]Minimizes acid- or base-catalyzed hydrolysis of the ester linkage, which is often the primary degradation pathway in solution.[15]

Workflow for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool for understanding the stability profile of a drug substance.[15][16][17] It involves subjecting the compound to conditions more severe than accelerated storage to rapidly identify potential degradation products and pathways.[18] This knowledge is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of the dibromopyridine carboxylate derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature, monitoring the reaction frequently (e.g., every 30 minutes), as base-catalyzed hydrolysis can be rapid.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid & Solution):

    • For solid-state analysis, place a known quantity of the solid material in a vial and expose it to elevated temperatures (e.g., 80 °C) in a stability chamber.[1][2]

    • For solution analysis, incubate an aliquot of the stock solution at the same temperature.

    • Analyze samples at defined time points.

  • Photodegradation (as per ICH Q1B):

    • Expose the solid material and a solution of the compound to a controlled light source that provides both UV and visible output (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples.

The goal in each condition is to achieve a target degradation of approximately 5-20%.[18] This provides a sufficient quantity of degradants for detection and characterization without leading to secondary degradation that would not be seen under normal storage conditions.[17]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Photo Photostability (ICH Q1B Light Exposure) Stock->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

Analytical Methods for Stability Monitoring

A robust, stability-indicating analytical method is one that can accurately quantify the parent compound while separating it from all potential degradation products and impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing.[19] A reversed-phase method (e.g., using a C18 column) with a gradient elution of water and acetonitrile (often with a formic acid or ammonium acetate modifier) is typically effective for separating the relatively nonpolar parent compound from more polar degradation products (such as the hydrolyzed carboxylic acid). UV detection is suitable for quantification, while coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying unknown degradants.[20][21]

  • Gas Chromatography (GC): For more volatile derivatives or potential impurities, GC coupled with a flame ionization detector (FID) or mass spectrometer (MS) can be a powerful tool.[20][22]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated. Understanding these pathways is key to interpreting stability data and, if necessary, redesigning the molecule to improve its stability profile.

  • Ester Hydrolysis: This is often the most significant pathway in the presence of water, acid, or base. It results in the formation of the parent dibromopyridine carboxylic acid.

  • Dehalogenation: Under photolytic or strong reductive conditions, a bromine atom can be cleaved from the pyridine ring, resulting in a monobromo- or unsubstituted pyridine derivative.

  • Pyridine Ring Degradation: Under very harsh oxidative or photolytic conditions, the aromatic pyridine ring itself may undergo cleavage or modification, leading to a variety of smaller, often more polar, degradation products.[23][24][25]

G Parent Dibromopyridine Carboxylate Ester Acid Dibromopyridine Carboxylic Acid Parent->Acid Hydrolysis (H₂O, H⁺/OH⁻) MonoBromo Monobromo-Pyridine Derivative Parent->MonoBromo Dehalogenation (Light, Reductants) RingOpened Ring-Opened Products Parent->RingOpened Ring Degradation (Harsh Oxidation) caption Primary Degradation Pathways

Caption: Primary Degradation Pathways

Conclusion

The chemical stability of dibromopyridine carboxylate derivatives is a multifaceted issue that demands rigorous control over storage and handling conditions. The primary threats to their integrity are humidity, which drives hydrolysis of the ester group, and light, which can initiate dehalogenation. By implementing the protocols outlined in this guide—including controlled storage conditions and the use of forced degradation studies to develop robust analytical methods—researchers can ensure the reliability of their work and the quality of their materials. A proactive and scientifically grounded approach to stability is essential for advancing research and development involving this important class of chemical compounds.

References

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483–498. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]

  • Fetzner, S. (1998). Bacterial degradation of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237–250. [Link]

  • Verma, K. D., & Kumar, S. (2014). Microbial Degradation of Pyridine and Its Derivatives. International Journal of Advanced Biotechnology and Research, 5(2), 224-235. [Link]

  • Khan, I. A., Gokul, V. K., & Kumar, A. (2011). Effect of some pyridinium based compounds on the hydrolysis of carboxylate ester. Journal of Surface Science and Technology, 27(3-4), 135-146. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2002). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 59(2), 103-109. [Link]

  • Harding, M. M., & Nowell, I. W. (2015). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 921–925. [Link]

  • Balucani, N., & Casavecchia, P. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 269. [Link]

  • Stone, A. J., & Price, S. L. (2017). From dimers to the solid-state: Distributed intermolecular force-fields for pyridine. The Journal of Chemical Physics, 147(8), 084107. [Link]

  • Priebe, M. C., & Gland, J. L. (1986). Reaction Chemistry of Solid-State Pyridine Thin Films with Vapor Deposited Ag, Mg, and Al. Langmuir, 2(4), 438–443. [Link]

  • Wikipedia. (n.d.). Pivalic acid. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). Pyridine. Method PV2295. [Link]

  • Patel, K., & Patel, P. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 12(8), 3723-3727. [Link]

  • Zhang, J., Li, H., & Wang, Y. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(5), 291-297. [Link]

  • Anders, E. J., et al. (2019). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry, 84(10), 6036–6047. [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(29), 5055-5057. [Link]

  • Alsulays, B. B. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(9), 2187-2191. [Link]

  • Sharma, A., & Singh, S. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 441-446. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Cernohorsky, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 692. [Link]

  • Pharma Knowledge Centre. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2002). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica-Drug Research, 59(2), 103-9. [Link]

  • Gemoets, H. P. L., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(5), 1054-1060. [Link]

  • Knieke, C., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(4), 447. [Link]

  • Wang, H., & Chen, J.-R. (2019). Bromine Radical Catalysis by Energy Transfer Photosensitization. Organic Letters, 21(16), 6247–6251. [Link]

  • Ma, J., et al. (2011). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 76(4), 346-353. [Link]

  • Klopotek, A., et al. (2015). Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. European Journal of Hospital Pharmacy, 22(5), 292-297. [Link]

  • Bansal, A. K., & Kumar, S. (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. AAPS PharmSciTech, 13(4), 1157–1165. [Link]

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Methodological & Application

Suzuki-Miyaura coupling protocols for methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Executive Summary

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a high-value scaffold for kinase inhibitor discovery. Its utility lies in the ability to differentially functionalize the C4 and C6 positions. However, the presence of a free amino group at C3, an ester at C2, and two chemically distinct bromine atoms creates a complex regioselectivity landscape.

This guide details the electronic and steric rationale governing the reactivity of this scaffold and provides optimized protocols for:

  • Site-Selective C6-Arylation (Kinetic Control).

  • Sequential C4-Arylation (For asymmetric bis-aryl derivatives).

  • One-Pot Bis-Arylation (For symmetric derivatives).

Mechanistic Insight & Regioselectivity Logic

To achieve high yields and purity, one must understand the "Personality" of the molecule.

A. Electronic Bias (The -Effect)

In pyridine systems, oxidative addition of Palladium(0) occurs preferentially at the most electron-deficient carbon.

  • C6 Position (

    
     to Nitrogen):  This position is highly electron-deficient due to the inductive withdrawal of the adjacent ring nitrogen. It is the primary site of reactivity.
    
  • C4 Position (

    
     to Nitrogen):  While also activated, the C4 position is less electron-deficient than C6. Furthermore, the electron-donating effect (+M) of the adjacent C3-amino group increases electron density at C4, effectively deactivating it relative to C6.
    
B. Steric Environment
  • C6 Position: Relatively unhindered, flanked only by the ring nitrogen and a proton at C5.

  • C4 Position: Significantly sterically crowded. It is sandwiched between the C3-amino group and the C5 proton.

C. The "Free Amine" Challenge

The C3-amino group can coordinate to Pd(II) species, potentially poisoning the catalyst or slowing the reaction.[1]

  • Solution: Use robust catalyst systems (e.g., Pd(dppf)Cl₂, Buchwald G2/G3 precatalysts) that resist amine coordination.

Visualization: Reaction Pathway

ReactionPathway cluster_legend Selectivity Logic Start Scaffold (Methyl 3-amino-4,6-dibromopyridine-2-carboxylate) C6_Product Major Product (C6-Aryl Monocoupling) Start->C6_Product Protocol A: Mild Base, 80°C (Kinetic Control) C4_Product Minor Product (C4-Aryl Monocoupling) Start->C4_Product Steric/Electronic Mismatch Bis_Product Bis-Aryl Product (C4, C6-Diaryl) C6_Product->Bis_Product Protocol B: Strong Base, Ligand Acceleration, 110°C Text1 C6: Electron Deficient (Alpha) Text2 C4: Sterically Hindered (Gamma)

Figure 1: Reaction pathway demonstrating the kinetic preference for C6-arylation followed by C4-functionalization.

Experimental Protocols

Protocol A: Site-Selective C6-Arylation

Objective: Isolate the C6-monoarylated product with <5% bis-coupled impurity.

ParameterConditionRationale
Stoichiometry 1.0 equiv Scaffold : 1.05 equiv Boronic AcidLimiting the boronic acid prevents over-reaction at C4.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate dppf ligand has a large bite angle, promoting reductive elimination and resisting deactivation by the free amine.
Base Na₂CO₃ (2.0 equiv)A mild base minimizes ester hydrolysis at C2 and is sufficient for activating the boronic acid without pushing the reaction to C4.
Solvent 1,4-Dioxane / Water (4:[2]1)Standard biphasic system ensures solubility of inorganic base and organic reactants.
Temperature 80 °CSufficient for C6 activation but low enough to suppress C4 coupling.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M.

  • Catalyst: Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv) quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

  • Monitor: Check LCMS. Look for consumption of starting material (M) and formation of Mono-product (M+Ar-Br).[4] If Bis-product exceeds 5%, lower temp to 60°C in future runs.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential C4-Arylation (Synthesis of Asymmetric Bis-Aryls)

Objective: Install a second, different aryl group at the sterically hindered C4 position.

ParameterConditionRationale
Substrate C6-Arylated IntermediateFrom Protocol A.
Catalyst XPhos Pd G2 (3-5 mol%)XPhos is a bulky, electron-rich ligand essential for oxidative addition into the hindered/deactivated C4-Br bond.
Base K₃PO₄ (3.0 equiv)Stronger base required for the more difficult transmetallation/activation steps at C4.
Solvent Toluene / Water (10:1)Higher boiling point allows for thermal activation.
Temperature 100–110 °CHigh thermal energy required to overcome the activation barrier at C4.

Step-by-Step Procedure:

  • Charge: Add C6-Arylated intermediate (1.0 equiv), Second Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed Toluene/Water (10:1).

  • Catalyst: Add XPhos Pd G2 (0.05 equiv). Note: If G2 precatalyst is unavailable, use Pd₂(dba)₃ (0.025 eq) + XPhos (0.1 eq) and premix for 10 mins.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Workup: Standard aqueous extraction. The C2-ester may partially hydrolyze at this temp/base; if acid is detected, re-esterify using TMS-diazomethane or MeOH/H₂SO₄ if the ester is the desired final product.

Troubleshooting & Optimization Guide

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is the Starting Material remaining? Problem->Check1 Check2 Is De-halogenation (H-sub) observed? Check1->Check2 No (Side products) Sol1 Catalyst Poisoning by NH2. Switch to XPhos Pd G2 or Protect amine (Ac2O) Check1->Sol1 Yes Sol2 Protodeboronation. Use dry solvent (Dioxane) + CsF or K3PO4 (anhydrous) Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with aminopyridines.

Key Troubleshooting Notes:

  • Protodeboronation: If the boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may lose the boron group before coupling. Solution: Switch to the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.

  • Ester Hydrolysis: If the C2-ester hydrolyzes to the acid, the reaction may stall due to the formation of an unreactive carboxylate salt. Solution: Maintain pH ~8-9 (use Bicarbonate) or use anhydrous conditions (Toluene/CsF).

References

  • Regioselectivity in Dihalopyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2016.
    • URL:[Link]

  • Catalyst Selection for Aminopyridines

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines (demonstrating catalyst tolerance for free amines).[1]

    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link]

  • General Suzuki Protocols for Pyridines

    • Title: Regioselective Suzuki coupling of dihaloheteroaromatic compounds.[5][6][7][8]

    • Source:Journal of Medicinal Chemistry, 2011.[5]

    • URL:[Link]

  • Mechanistic Overview

    • Title: The Suzuki Reaction - Mechanism and Conditions.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Notes and Protocols for Optimized Buchwald-Hartwig Amination of Dibromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyridines and the Dibromopyridine Challenge

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial C-N bonds, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a suitable ligand and base.[4][5]

Dibromopyridines present a particularly valuable class of substrates, offering two reactive sites for the introduction of amino functionalities. This allows for the synthesis of both mono- and di-aminopyridine derivatives, providing a modular approach to tuning the electronic and steric properties of the target molecules. However, the amination of dibromopyridines is not without its challenges. These include:

  • Regioselectivity: In unsymmetrical dibromopyridines (e.g., 2,5-dibromopyridine), controlling which bromine atom reacts is a critical challenge.

  • Chemoselectivity: Achieving selective mono-amination versus di-amination requires careful optimization of reaction conditions.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency, a challenge particularly pronounced with 2-halopyridines.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of optimized reaction conditions for the Buchwald-Hartwig amination of various dibromopyridine isomers. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide actionable protocols to enable the selective and high-yielding synthesis of mono- and di-aminopyridines.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is essential for rational optimization. The generally accepted mechanism proceeds through a series of key steps:

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(Br)L) Pd(0)L->Oxidative_Addition + Ar-Br Amine_Coordination Amine Coordinated Complex [Ar-Pd(II)(NHR'R'')(Br)L] Oxidative_Addition->Amine_Coordination + HNR'R'' Deprotonation Palladium Amido Complex [Ar-Pd(II)(NR'R'')L] Amine_Coordination->Deprotonation + Base - Base-H+Br- Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L - Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the dibromopyridine (Ar-Br) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming a palladium-amido complex.[5]

  • Reductive Elimination: The C-N bond is formed as the desired aminopyridine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]

The efficiency of each of these steps is highly dependent on the choice of ligand, base, solvent, and reaction temperature.

Key Parameters for Optimization: A Causality-Driven Approach

The success of a Buchwald-Hartwig amination of a dibromopyridine hinges on the careful selection and optimization of several key parameters.

The Palladium Precursor: Initiating the Cycle

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common. These Pd(II) and Pd(0) precursors, respectively, are reduced in situ to the active Pd(0) species. For improved reproducibility and catalyst efficiency, pre-formed palladium catalysts (precatalysts) that incorporate a ligand are often preferred. These precatalysts can offer greater air and moisture stability and generate the active catalytic species more reliably.

The Ligand: The Heart of Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, stabilize the palladium catalyst, and can prevent catalyst deactivation.[2]

For the amination of dibromopyridines, bulky, electron-rich biaryl phosphine ligands are generally the most effective.

Ligand_Selection_Workflow start Dibromopyridine Substrate & Amine Partner sterics Consider Steric Hindrance start->sterics electronics Consider Electronic Effects start->electronics ligand_choice Select Initial Ligand(s) sterics->ligand_choice Bulky ligands (XPhos, RuPhos) for hindered substrates electronics->ligand_choice Electron-rich ligands for electron-poor pyridines optimization Optimize Reaction Conditions ligand_choice->optimization

Figure 2: A decision workflow for initial ligand selection.

  • For 2,6-Dibromopyridine: The proximity of the bromine atoms to the pyridine nitrogen makes this substrate particularly susceptible to catalyst inhibition.[6] Bulky ligands such as XPhos and RuPhos are often excellent choices as their steric hindrance can help prevent the pyridine nitrogen from coordinating to the palladium center.

  • For 3,5-Dibromopyridine: This isomer is less prone to catalyst inhibition due to the positions of the bromine atoms. A wider range of ligands can be effective, including Xantphos , which is known for its broad applicability.[7]

  • For 2,5-Dibromopyridine: Regioselectivity is the primary challenge here. The electronic and steric environment of the C-2 and C-5 positions are different, and the choice of ligand can influence which position reacts preferentially. Bulky ligands may favor reaction at the less hindered C-5 position.

The Base: A Crucial Proton Acceptor

The base plays a critical role in the deprotonation of the coordinated amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most commonly used bases and are highly effective for a wide range of amines.[8] However, they are not compatible with base-sensitive functional groups such as esters and ketones.[4]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These bases offer greater functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve comparable yields.[8]

The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.

  • Aprotic, Non-polar Solvents (Toluene, Dioxane): These are the most common and generally effective solvents for Buchwald-Hartwig aminations.[9] Toluene is often a good first choice.

  • Polar Aprotic Solvents (DMF, DMAc): While less common, these solvents can be useful for solubilizing certain substrates or bases. However, they can sometimes coordinate to the palladium and inhibit the reaction.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes representative optimized conditions for the mono- and di-amination of different dibromopyridine isomers. It is important to note that these are starting points, and further optimization may be necessary for specific amine coupling partners.

Dibromopyridine IsomerDesired ProductAmine TypeCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2,6-Dibromopyridine Mono-aminatedPrimary/SecondaryPd₂(dba)₃XPhosNaOtBuToluene10012-2470-95[10]
Di-aminatedPrimary/SecondaryPd(OAc)₂BINAPNaOtBuToluene804~60[11]
3,5-Dibromopyridine Mono-aminatedPrimary/SecondaryPd(OAc)₂XantphosCs₂CO₃Dioxane11012-1860-85[12]
Di-aminatedPrimary/SecondaryPd₂(dba)₃RuPhosLHMDSDioxane90278-93[1]
2,5-Dibromopyridine Mono-aminated (C2)Primary/SecondaryPd(OAc)₂XantphosCs₂CO₃Toluene11012Moderate[5]
Mono-aminated (C5)Primary/SecondaryPd₂(dba)₃XPhosNaOtBuToluene10012-24Good[13]
Di-aminatedPrimary/SecondaryPd(OAc)₂BINAPNaOtBuToluene1108Good[12]

Experimental Protocols: A Step-by-Step Guide

The following is a general protocol for the Buchwald-Hartwig amination of a dibromopyridine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:
  • Dibromopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol for mono-amination, 2.4 mmol for di-amination)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination)

  • Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)

  • Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the dibromopyridine, the palladium precatalyst (or palladium source and ligand), and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine. If the amine is a solid, it can be added in the first step with the other solids.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature and stir vigorously for the specified time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Catalyst poisoning (especially for 2-halopyridines)- Incorrect ligand or base choice- Air or moisture contamination- Use a pre-activated catalyst or ensure complete reduction of Pd(II) precursor.- Use a bulkier ligand (e.g., XPhos, RuPhos).- Screen different ligands and bases.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water- Sub-optimal ligand-to-metal ratio- High reaction temperature- Ensure anhydrous conditions.- Optimize the ligand-to-palladium ratio.- Lower the reaction temperature and increase the reaction time.
Poor Regioselectivity (for unsymmetrical dibromopyridines) - Inappropriate ligand choice- Sub-optimal reaction temperature- Screen ligands with different steric and electronic properties.- Vary the reaction temperature to exploit differences in activation energies for the two positions.

Conclusion

The Buchwald-Hartwig amination of dibromopyridines is a powerful tool for the synthesis of a diverse range of mono- and di-aminopyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome the challenges of selectivity and catalyst inhibition. The protocols and guidelines presented in this application note provide a solid foundation for the successful optimization of these important transformations, enabling the efficient synthesis of valuable building blocks for drug discovery and materials science.

References

  • Averin, A. D., Ulanovskaya, O. A., Pleshkova, N. A., Borisenko, A. A., & Beletskaya, I. P. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 21, 2024, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). ChemSpider SyntheticPages.
  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Chiral N-heterocyclic carbene–palladium catalysed asymmetric allylic amination. Journal of Organometallic Chemistry, 690(15), 3373-3382.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Publications. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Method for the Monofunctionalization of Dihalides via Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 131(36), 12898–12899.
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2017). Dalton Transactions. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 21, 2024, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). ACS Omega. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2023).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry, 14, 1074–1082. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(11), 13867-13883. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, 2007(09), 1470-1472.

Sources

Application Note: Regioselective Functionalization of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective functionalization of methyl 3-amino-4,6-dibromopyridine-2-carboxylate (Structure 1 ) is a critical transformation in the synthesis of USP7 inhibitors and other bioactive pyridine carboxamides. This scaffold presents a unique challenge due to the interplay between the electron-deficient pyridine core, the electron-withdrawing ester at C-2, and the electron-donating amino group at C-3.

This guide provides validated protocols for:

  • Selective C-6 Substitution: The kinetically and thermodynamically favored pathway under standard Palladium-catalyzed cross-coupling conditions.

  • Sequential C-4 Substitution: Strategies to access the sterically hindered C-4 position following C-6 functionalization.

Mechanistic Analysis & Regioselectivity Principles

To design effective protocols, one must understand the electronic and steric forces governing the substrate.

Electronic Landscape
  • Pyridine Core: Inherently electron-deficient, activating halogens at C-4 and C-6 towards oxidative addition and nucleophilic attack.[1]

  • C-2 Ester: Strongly electron-withdrawing, further activating the ring, particularly at the ortho (C-3) and para (C-5/C-6) positions relative to itself.

  • C-3 Amino Group: The critical directing element. It functions as an electron bond donor (+M effect), increasing electron density at C-2, C-4, and C-6. However, its steric bulk and ortho-positioning significantly deactivate the C-4 position relative to C-6.

The Selectivity Hierarchy

In 2,4-dihalopyridines, the position adjacent to the nitrogen (C-2, or C-6 in this scaffold) is typically more reactive towards oxidative addition than the C-4 position. In this specific substrate, the C-3 amino group reinforces this preference by sterically shielding the C-4 bromine.

  • C-6 Position: High Reactivity. Adjacent to Nitrogen (activation), para to Amino (electronic activation), sterically accessible.

  • C-4 Position: Low Reactivity. Para to Nitrogen (activation), but ortho to Amino (steric hindrance + electronic deactivation).

Decision Pathway (Graphviz Visualization)

G Substrate Methyl 3-amino- 4,6-dibromopyridine- 2-carboxylate C6_Product C-6 Substituted Product (Major Isomer) Substrate->C6_Product Standard Suzuki (Pd(PPh3)4, Na2CO3, 80°C) C4_Product C-4 Substituted Product (Difficult/Minor) Substrate->C4_Product Sterically demanding ligands? (Low Selectivity) Bis_Product C-4, C-6 Bis-Substituted Product C6_Product->Bis_Product Forcing Conditions (XPhos-Pd-G2, 110°C)

Figure 1: Reaction pathway illustrating the kinetic preference for C-6 substitution over C-4.

Experimental Protocols

Protocol A: Selective C-6 Suzuki-Miyaura Coupling

This protocol leverages the inherent reactivity difference to install aryl or heteroaryl groups at C-6 while leaving the C-4 bromine intact.

Reagents:

  • Substrate: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 – 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the dibromo substrate, boronic acid, and Palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The reaction should show conversion to the mono-coupled product. If bis-coupling (C-4,6) is observed (>5%), lower the temperature to 60 °C or reduce catalyst loading.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The C-6 product typically elutes later than the starting material but earlier than the bis-coupled byproduct.

Data Summary: Expected Selectivity

ParameterConditionC-6 ProductC-4 ProductBis-Product
Standard Pd(dppf)Cl₂, Na₂CO₃, 80°C>90% <2%<5%
Forcing XPhos Pd G2, K₃PO₄, 110°C20%0%80%
Protocol B: Sequential C-4 Functionalization

Direct C-4 selectivity is poor. The most reliable route to a C-4 substituted analog is to first block or functionalize C-6, or to perform a sequential "one-pot, two-step" reaction if a bis-aryl system is desired.

Scenario: You have the C-6 substituted intermediate (from Protocol A) and wish to substitute C-4.

Reagents:

  • Substrate: C-6 substituted intermediate (1.0 equiv)

  • Boronic Acid: (1.5 – 2.0 equiv)

  • Catalyst: XPhos Pd G2 or Pd₂(dba)₃ / SPhos (5 mol%)

    • Note: Standard catalysts like Pd(PPh₃)₄ are often insufficient for the hindered C-4 bromide.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

  • Setup: Combine substrate, excess boronic acid, precatalyst (XPhos Pd G2), and base in a pressure vial.

  • Reaction: Heat to 100–120 °C for 12–24 hours. The higher temperature and active ligand are necessary to overcome the steric hindrance from the C-3 amino group.

  • Workup: Standard extraction and purification.

Troubleshooting & Optimization

"I need C-4 substitution without C-6 substitution."

This is the most difficult case.

  • Strategy: Do not use the dibromo substrate. Instead, source methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate .

    • Rationale: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This "halogen dance" allows you to react C-4 (Br) preferentially over C-6 (Cl) using controlled conditions (room temperature, active catalyst).

  • Alternative: If only the dibromo is available, you may attempt to protect the amine as an acetamide (Ac). The electron-withdrawing acetyl group reduces the electron density at C-4, potentially accelerating oxidative addition, though steric bulk increases. Success is variable.

Catalyst Selection Table
Catalyst SystemReactivity LevelRecommended Application
Pd(PPh₃)₄ Low/MediumSelective C-6 coupling. Avoids over-reaction at C-4.
Pd(dppf)Cl₂ MediumRobust C-6 coupling. Good for heteroaryl boronic acids.
XPhos Pd G2 HighForcing C-4 coupling (Step 2). Will cause bis-coupling if used in Step 1.
Pd(OAc)₂ / CataCXium A HighAlternative for difficult C-4 couplings.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (Accessed 2025).[3][4][5]

  • Lutz, M. R., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science , 2017. (Discusses general trends in 2,4-dihalopyridines where C-2/C-6 is preferred).

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines. (Provides context on the deactivation of C-4 by C-3 amino groups).

  • Organic Chemistry Portal. Suzuki Coupling: Specificity and Catalyst Selection.

Disclaimer: This Application Note is for research purposes. Always consult the specific Safety Data Sheet (SDS) for methyl 3-amino-4,6-dibromopyridine-2-carboxylate before handling.

Sources

Application Note: Chemoselective Hydrolysis of Methyl 3-Amino-4,6-dibromopyridine-2-carboxylate

[1]

Abstract & Strategic Overview

The hydrolysis of methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1) to 3-amino-4,6-dibromopyridine-2-carboxylic acid (2) is a critical step in the synthesis of SHP2 inhibitors and other kinase-targeting scaffolds.[1] While ester hydrolysis is typically trivial, this substrate requires a tailored approach due to two competing failure modes:[1][2]

  • Nucleophilic Aromatic Substitution (

    
    ):  The pyridine ring is electron-deficient, activated by the ring nitrogen and the 2-carboxylate.[1] The 4-bromo position is particularly vulnerable to displacement by hydroxide or methoxide ions, leading to the 4-hydroxy/methoxy byproduct.[1]
    
  • Thermal Decarboxylation: Electron-poor 2-pyridinecarboxylic acids are prone to decarboxylation upon heating or in strongly acidic media, driven by the stability of the resulting ylide-like transition state.[1]

The Solution: This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system at controlled temperatures.[1][2] LiOH is preferred over NaOH/KOH due to its lower basicity and "softer" cation effect, minimizing

122

Mechanistic Analysis & Decision Logic

Reaction Pathway & Competitors

The following diagram illustrates the desired pathway versus the critical

ReactionSchemeSubstrateMethyl Ester (1)(Substrate)IntermediateTetrahedralIntermediateSubstrate->IntermediateLiOH, THF/H2ONucleophilic Acyl SubstitutionSideProduct4-OH Byproduct(Impurity via SnAr)Substrate->SideProductOH- attack at C4(Avoided by Temp Control)ProductCarboxylic Acid (2)(Target)Intermediate->ProductCollapse & Protonation

Figure 1: Reaction pathway showing the competition between ester hydrolysis (green) and nucleophilic aromatic substitution at the 4-position (red).

Critical Parameters
ParameterRecommendationRationale
Base LiOH·H₂O (1.2 – 1.5 eq)Milder than NaOH; Li⁺ coordination assists in carbonyl activation without excessively activating the ring for

.[1][2]
Solvent THF : Water (3:1)THF solubilizes the hydrophobic dibromo-ester; Water is the nucleophile source.[1] Avoid MeOH to prevent transesterification or methoxide formation.[1][2]
Temperature 0°C

+10°C
CRITICAL: Higher temperatures (>25°C) significantly increase the rate of bromine displacement at C4.[1][2]
pH Control Acidify to pH 3–4Strong acidification (pH < 1) risks decarboxylation and solubilizing the zwitterionic product.[1][2]

Detailed Experimental Protocol

Materials
  • Substrate: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 eq)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (1.3 eq)[1]

  • Solvents: Tetrahydrofuran (THF, HPLC grade), Deionized Water[1][2]

  • Quench: 1N Hydrochloric Acid (HCl) or Glacial Acetic Acid[1][2]

Step-by-Step Methodology

Step 1: Solubilization (0°C)

  • Charge a round-bottom flask with Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (e.g., 1.0 g, 3.2 mmol).

  • Add THF (10 mL, 10 vol) and stir to form a clear yellow solution.

  • Cool the reaction vessel to 0°C using an ice/water bath.

Step 2: Saponification

  • Dissolve LiOH[1][2]·H₂O (175 mg, 4.16 mmol, 1.3 eq) in Water (3.3 mL, 3.3 vol).[1][2]

  • Add the LiOH solution dropwise to the THF solution over 5 minutes, maintaining the internal temperature < 5°C.

    • Note: A slight precipitate (lithium carboxylate) may form; this is normal.[1][2]

  • Allow the reaction to warm slightly to 10°C (or keep at 0°C if reaction is proceeding) and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of Ester (

      
      ).[1][2]
      
    • Product: Appearance of Acid (Baseline on TLC; distinct peak on LCMS, [M+H]+ = 296.9).[1][2]

    • Warning: If a peak with mass [M-Br+OH] (mass ~234) appears, cool immediately to -10°C.[1][2]

Step 3: Workup & Isolation [1][2]

  • Once conversion is >98%, concentrate the mixture under reduced pressure at ambient temperature (do not heat >30°C) to remove the bulk of THF.

  • Dilute the aqueous residue with water (5 mL).

  • Cool to 0°C.

  • Acidification: Slowly add 1N HCl dropwise while stirring vigorously.

    • Target pH: Adjust to pH 3.0 – 4.0 .[1]

    • Observation: The product should precipitate as an off-white to pale yellow solid.[1][2]

  • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

  • Filter the solid using a sintered glass funnel.[1][2]

  • Wash the cake with cold water (2 x 2 vol) and cold heptane (1 x 2 vol).

  • Dry under high vacuum at 25°C for 12 hours. Do not oven dry >40°C to prevent decarboxylation.[1]

Quality Control & Data Interpretation

Expected Analytical Data
  • Appearance: Off-white to pale yellow powder.[1][2]

  • Yield: Typical isolated yields range from 85% to 92%.[1][2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, COOH)[1]
      
    • 
       7.85 (s, 1H, Ar-H at C5)[1]
      
    • 
       7.20 (br s, 2H, NH2)[1]
      
    • Note: Absence of methyl singlet at

      
       3.8 ppm confirms hydrolysis.
      
Troubleshooting Guide
IssueRoot CauseCorrective Action
Formation of 4-OH impurity Reaction temperature too high or base too strong.[1]Repeat reaction at -5°C to 0°C. Ensure LiOH is used, not NaOH.
Low Yield / No Precipitate pH over-acidified (product is amphoteric) or decarboxylation occurred.[1][2]Adjust pH carefully to the isoelectric point (pH 3-4).[1] If decarboxylated (loss of CO2), avoid heat during rotary evaporation.[1]
Incomplete Reaction Poor solubility of ester.[1]Increase THF volume or add a small amount of MeOH (only if temp is kept <0°C).

References

  • General Hydrolysis of Halopyridines

    • Citation: Schlosser, M., et al. "Site-Selective Substitution of Polyhalogenated Pyridines."[1][2] Journal of Organic Chemistry, 2005, 70(7), 2494–2502.[1]

    • Relevance: Establishes reactivity patterns of 4,6-dihalopyridines toward nucleophiles.
    • Link:[1][2]

  • Synthesis of 3-Amino-4-halopyridine Derivatives

    • Citation: Vertex Pharmaceuticals.[1][2] "Synthesis of N-Substituted-3-amino-4-halopyridines." WO2010121623.[1]

    • Relevance: Describes analogous handling of 3-amino-4-bromo-pyridine intermedi
    • Link:[1][2]

  • Decarboxylation of Picolinic Acids

    • Citation: Dunn, A. D.[1] "Decarboxylation of 2-Pyridinecarboxylic Acids." Organic Preparations and Procedures International, 2000, 32(6).[1][2]

    • Relevance: Highlights the thermal instability of electron-deficient picolinic acids.
    • Link:[1]

  • Target Molecule Reference

    • Citation: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 817678, 3-Amino-2,6-dibromopyridine (Decarboxylated analog reference).[1][2]

    • Relevance: Structural confirmation of the core scaffold stability.[2]

    • Link:[1][2]

Troubleshooting & Optimization

Preventing debromination side reactions in palladium-catalyzed couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Troubleshooting Hydrodehalogenation (Debromination) Side Reactions Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Reduced Product" Anomaly

User Issue: "I am running a Suzuki-Miyaura or Buchwald-Hartwig coupling on an aryl bromide. Instead of the desired product, I am isolating significant amounts of the hydrodehalogenated byproduct (Ar-H), where the bromine has been replaced by a hydrogen. What is happening?"

Scientist's Executive Summary: You are encountering hydrodehalogenation . This is not a random decomposition; it is a competitive catalytic cycle. Your palladium catalyst is finding a hydride source (


) faster than it is finding your coupling partner (boronic acid or amine).

The culprit is almost always a combination of


-hydride elimination  from your base/solvent system or a slow transmetallation  step that leaves the oxidative addition intermediate (

) vulnerable to side reactions.
Diagnostic Workflow

Before changing random variables, use this logic tree to identify the source of the hydride.

DiagnosticFlow Start START: Significant Ar-H Byproduct SolventCheck Are you using a primary/secondary alcohol (MeOH, IPA, EtOH)? Start->SolventCheck BaseCheck Are you using an alkoxide base with beta-hydrogens (e.g., NaOEt, NaOiPr)? SolventCheck->BaseCheck No SolventAction HIGH RISK: Solvent is the hydride source. Switch to Dioxane, Toluene, or THF. SolventCheck->SolventAction Yes LigandCheck Is the ligand bulky/electron-rich (e.g., Buchwald Type)? BaseCheck->LigandCheck No BaseAction HIGH RISK: Base is the hydride source. Switch to K3PO4, Cs2CO3, or NaOtBu. BaseCheck->BaseAction Yes TransmetalCheck Is the coupling partner sterically hindered or electron-poor? LigandCheck->TransmetalCheck No Optimization SOLUTION: Increase catalyst loading, switch to precatalyst (Pd-G3/G4), or increase concentration. LigandCheck->Optimization Yes SolventAction->BaseCheck BaseAction->LigandCheck LigandAction RISK: Slow Reductive Elimination. Switch to XPhos, SPhos, or RuPhos. TransmetalCheck->Optimization Yes

Figure 1: Diagnostic logic flow for isolating the cause of debromination.

The Mechanics of Failure

To fix the problem, you must understand the competitive pathway. The diagram below illustrates how the "Standard Cycle" (Green) competes with the "Debromination Cycle" (Red).

Key Insight: The critical divergence point is after Oxidative Addition . The intermediate (II) is sitting in solution. If Transmetallation (Cycle A) is slow, the complex will grab a hydride from the base or solvent (Cycle B).

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br ArBr Ar-Br TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet Path A: + Nucleophile (Fast w/ Bulky Ligands) BetaHydride β-Hydride Elimination (from Base/Solvent) OxAdd->BetaHydride Path B: Slow Transmetallation Prod Product (Ar-Nu) TransMet->Prod Reductive Elimination Prod->Pd0 HydrideSpecies Hydride Species (Ar-Pd-H) BetaHydride->HydrideSpecies Exchange X for H SideProd Side Product (Ar-H) HydrideSpecies->SideProd Reductive Elimination SideProd->Pd0

Figure 2: The competitive kinetic pathways. Path A leads to coupling; Path B leads to debromination.

Troubleshooting Q&A (The "Knowledge Base")
Category 1: Base Selection

Q: I am using Sodium Ethoxide (NaOEt) or Isopropoxide. Is this a problem? A: Yes, this is the most common error. Alkoxide bases with


-hydrogens (hydrogens on the carbon adjacent to the oxygen) are potent hydride donors. The palladium center can coordinate to the alkoxide, trigger 

-hydride elimination, and form a Pd-H species [1].
  • The Fix: Switch to inorganic bases like

    
      (Potassium Phosphate) or 
    
    
    
    (Cesium Carbonate).[1] These have no hydrogens to donate.
  • Alternative: If you need a strong organic base, use NaOtBu (Sodium tert-butoxide). The tert-butyl group has no

    
    -hydrogens.
    
Category 2: Solvent Effects

Q: My protocol uses Isopropanol (IPA) or Ethanol. Should I change it? A: If you see debromination, yes. Primary and secondary alcohols are excellent hydride sources for Palladium. In fact, they are often used intentionally to reduce aryl halides in other contexts [2].

  • The Fix: Switch to aprotic solvents: 1,4-Dioxane , Toluene , or THF .

  • Nuance: If solubility requires an alcohol, use tert-Amyl alcohol or tert-Butanol , which are sterically hindered and lack the requisite

    
    -hydrogens for easy elimination.
    
Category 3: Ligand Engineering

Q: I am using


 or dppf. Why isn't it working? 
A:  These "Generation 1" ligands often result in slow reductive elimination rates. This leaves the 

intermediate "alive" longer, increasing the statistical probability of it encountering a hydride source.
  • The Fix: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) like XPhos , SPhos , or RuPhos [3].

  • Mechanism: These ligands are sterically demanding. They force the palladium complex to undergo reductive elimination (product formation) extremely rapidly to relieve steric strain, effectively "outrunning" the side reaction.

Comparative Data: Reaction Components

Use this table to assess the "Risk Factor" of your current conditions.

Component CategoryLow Risk (Safe)Moderate RiskHigh Risk (Hydride Source)
Solvents Toluene, Dioxane, DMF, THFMethanol (slow oxidation)Isopropanol, Ethanol (Fast

-H elim)
Bases

,

,

, NaOtBu

, DIPEA
NaOEt, NaOiPr, KOEt
Ligands XPhos, SPhos, BrettPhos

, BINAP
Ligand-free Pd, simple amines
Temp Moderate (

C)
High (

C)
Extreme Reflux in Alcohol
Validated Protocols

Do not guess. Use these self-validating protocols to isolate and fix the issue.

Protocol A: The "No-Partner" Control (Diagnostic)

Use this to prove if your Base/Solvent is the culprit.

  • Setup: Charge a vial with Ar-Br (1.0 equiv), Pd Catalyst (e.g., 2-5 mol%), and Base (2.0 equiv).

  • Solvent: Add your chosen solvent (exclude the boronic acid/amine).

  • Run: Heat to reaction temperature for 1 hour.

  • Analyze: Check LCMS/GCMS.

    • Result A: Ar-Br remains untouched.

      
      System is Safe.  (Problem is likely the coupling partner).
      
    • Result B: Ar-H is formed.[2][3][4]

      
      System is Flawed.  Change Base or Solvent immediately.
      
Protocol B: The "High-Fidelity" Suzuki Coupling

Optimized to suppress debromination via rapid reductive elimination.

  • Substrate: Aryl Bromide (1.0 equiv)

  • Partner: Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (or

    
     + XPhos) @ 1-2 mol%
    
    • Why: Pre-catalysts (G3/G4) ensure accurate Pd:Ligand ratio and rapid activation.

  • Base:

    
      (2.0 - 3.0 equiv)
    
    • Why: Inorganic, mild, no hydride source.

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

    • Why: Aprotic.[2][4][5]

  • Water: Add 2-5% v/v water (Essential for inorganic bases to function, but keeps proton source low).

  • Conditions:

    
    C under Nitrogen/Argon.
    
References
  • Zultanski, S. L., & Fu, G. C. (2011). Palladium-Catalyzed Coupling of Secondary Alkyl Bromides and Chlorides with Alkylzincs. Journal of the American Chemical Society. Link (Discusses

    
    -hydride elimination mechanisms).
    
  • Navarro, O., et al. (2005).[3] General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry. Link (Highlights the use of alcohols as reducing agents/hydride sources).

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link (Authoritative source on bulky ligands accelerating reductive elimination).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. Link

Sources

Purification of methyl 3-amino-4,6-dibromopyridine-2-carboxylate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the purification of methyl 3-amino-4,6-dibromopyridine-2-carboxylate from crude reaction mixtures. This document offers in-depth technical guidance and practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related pyridine derivatives.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.

Issue 1: Low Yield of Purified Product

Question: After performing the purification protocol, the final yield of methyl 3-amino-4,6-dibromopyridine-2-carboxylate is significantly lower than expected. What are the potential causes and how can I improve the recovery?

Answer:

Low recovery is a frequent challenge and can stem from several factors throughout the purification workflow. A systematic evaluation of each step is crucial for identifying the source of product loss.

Potential Causes and Solutions:

  • Incomplete Extraction: The basic nature of the pyridine nitrogen can lead to partitioning into acidic aqueous layers during workup if the pH is not carefully controlled.[1]

    • Protocol: Ensure the aqueous layer is basified to a pH of 8-9 before extraction with an organic solvent. Use a pH meter or pH paper for accurate measurement. Multiple extractions (3-4 times) with a smaller volume of solvent are more effective than a single extraction with a large volume.

  • Product Precipitation During Workup: Premature precipitation of the product can occur if the concentration of the crude mixture is too high or if the temperature is significantly lowered during aqueous washes.

    • Solution: Maintain a sufficient volume of organic solvent during the workup to keep the product dissolved. If precipitation is observed, gently warm the mixture to redissolve the solid before proceeding.

  • Adsorption onto Stationary Phase in Chromatography: The polar amino group and the basic pyridine ring can lead to strong, sometimes irreversible, adsorption onto silica gel.

    • Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1% v/v), can be added to the mobile phase.[1] This competitively binds to the acidic silanol groups on the silica surface, reducing tailing and improving recovery.[2] Alternatively, using a less acidic stationary phase like alumina or a polymer-based column can be beneficial.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive molecules.

    • Troubleshooting: To test for on-column degradation, perform a 2D TLC. Spot the crude mixture on a TLC plate, develop it in your chosen solvent system, dry the plate completely, rotate it 90 degrees, and re-develop it in the same solvent system. Any spots that are not on the diagonal indicate decomposition. If degradation is observed, switch to a more inert stationary phase.[2]

Issue 2: Persistent Colored Impurities in the Final Product

Question: My final product of methyl 3-amino-4,6-dibromopyridine-2-carboxylate has a persistent yellow or brown color, even after initial purification attempts. How can I remove these colored impurities?

Answer:

Discoloration in pyridine derivatives often arises from the formation of oxidation products or other highly conjugated impurities.[3]

Potential Causes and Solutions:

  • Oxidation of the Amino Group: The amino group on the pyridine ring is susceptible to oxidation, leading to colored byproducts.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. The use of antioxidants during the reaction or workup could be explored, though compatibility with the desired product must be verified.

  • Residual Reagents or Byproducts: Incomplete reactions or side reactions can generate colored impurities that are difficult to remove.

    • Recrystallization Protocol: Recrystallization is often the most effective method for removing colored impurities. A mixed solvent system can be particularly useful. For instance, dissolving the crude product in a hot solvent in which it is highly soluble (e.g., methanol or ethanol) and then slowly adding a solvent in which it is poorly soluble (e.g., water or hexanes) until turbidity is observed, followed by slow cooling, can yield highly pure crystals.[4][5][6]

    • Charcoal Treatment: If recrystallization alone is insufficient, treatment with activated charcoal can be employed. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-2% by weight), and heat the mixture gently for a short period. The charcoal will adsorb many colored impurities. Hot filter the mixture to remove the charcoal and then proceed with crystallization.

Issue 3: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my target compound from a closely-eluting impurity using column chromatography. What strategies can I employ to improve the separation?

Answer:

Achieving baseline separation of compounds with similar polarities is a common chromatographic challenge.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Adjusting Polarity: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a finely tuned solvent mixture can enhance resolution.

    • Changing Solvent Selectivity: If adjusting the polarity is ineffective, switch one of the solvents in your mobile phase to one with a different selectivity. For example, if you are using a hexane/ethyl acetate system, you could try a hexane/dichloromethane or a toluene/acetone system. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the elution order and improve separation.

  • Modify the Stationary Phase:

    • Change in Polarity: If using normal-phase silica gel, consider reverse-phase chromatography (e.g., C18 silica) if the impurity has a different lipophilicity.

    • Alternative Sorbents: Employing a different stationary phase altogether, such as alumina, Florisil®, or a bonded phase (e.g., cyano or diol), can provide a different separation mechanism.[2]

  • Decrease the Particle Size: Using a column packed with smaller silica particles will increase the column efficiency and can lead to better resolution. However, this will also result in higher backpressure, which may require specialized equipment like an HPLC or UHPLC system.[2]

ParameterRecommendation for Improved ResolutionRationale
Mobile Phase Fine-tune solvent ratio; change solvent selectivity.Alters the partitioning of analytes between the mobile and stationary phases.
Stationary Phase Switch to a different type (e.g., alumina, C18).Provides a different mechanism of interaction for separation.
Particle Size Use a column with smaller particles.Increases the number of theoretical plates, leading to sharper peaks.
Issue 4: Product Decomposition During Purification

Question: I suspect my product is decomposing during the purification process, as evidenced by the appearance of new spots on the TLC plate after chromatography or a decrease in purity over time. What could be causing this instability?

Answer:

3-aminopyridine derivatives can be sensitive to both acidic and basic conditions, as well as prolonged exposure to heat.

Potential Causes and Solutions:

  • Acid-Catalyzed Decomposition: As mentioned, standard silica gel is acidic and can cause degradation.

    • Solution: Use deactivated or end-capped silica gel. Alternatively, buffer the mobile phase to a neutral pH if compatible with your compound and chosen stationary phase.

  • Base-Catalyzed Decomposition: While triethylamine is often added to the mobile phase to improve peak shape, it can be detrimental if the target compound is base-sensitive.

    • Solution: If base-sensitivity is suspected, use a different strategy to mitigate silanol interactions, such as using an alternative stationary phase.

  • Thermal Degradation: Prolonged heating during solvent evaporation can lead to decomposition.

    • Solution: Remove the solvent under reduced pressure using a rotary evaporator at a lower temperature. For highly sensitive compounds, a gentle stream of nitrogen at room temperature may be preferable.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a recrystallization protocol for methyl 3-amino-4,6-dibromopyridine-2-carboxylate?

A1: A good starting point is to test the solubility of your crude product in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexanes). The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a suitable single solvent cannot be found, a binary solvent system is a good alternative.[7]

Q2: How can I effectively remove residual pyridine used as a solvent or reagent from my reaction mixture?

A2: Pyridine can often be removed by co-evaporation with a high-boiling point solvent like toluene or by performing an acidic wash. An extraction with a dilute aqueous solution of hydrochloric acid or ammonium chloride will protonate the pyridine, making it water-soluble and allowing for its removal into the aqueous phase.[1][8] Another effective method involves extraction with a dilute aqueous copper(II) sulfate solution, which forms a water-soluble complex with pyridine.[8]

Q3: What analytical techniques are most suitable for confirming the purity of the final product?

A3: A combination of techniques is recommended for unambiguous purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q4: Can acid-base extraction be used to purify methyl 3-amino-4,6-dibromopyridine-2-carboxylate?

A4: Yes, acid-base extraction can be a powerful initial purification step.[1][9] By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic methyl 3-amino-4,6-dibromopyridine-2-carboxylate will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the purified product can be re-extracted with an organic solvent.

III. Workflow and Diagrams

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of methyl 3-amino-4,6-dibromopyridine-2-carboxylate.

Purification_Troubleshooting start Crude Product initial_analysis Initial Purity Assessment (TLC/LCMS) start->initial_analysis low_yield Low Yield? initial_analysis->low_yield colored_product Colored Product? low_yield->colored_product No optimize_extraction Optimize Extraction (pH control, multiple extractions) low_yield->optimize_extraction Yes impure_product Impure Product? colored_product->impure_product No recrystallization Recrystallization (solvent screening) colored_product->recrystallization Yes column_chromatography Column Chromatography impure_product->column_chromatography Yes final_product Pure Product impure_product->final_product No check_precipitation Check for Precipitation (dilution, gentle warming) optimize_extraction->check_precipitation check_precipitation->colored_product charcoal Charcoal Treatment recrystallization->charcoal charcoal->impure_product optimize_column Optimize Chromatography (mobile/stationary phase) column_chromatography->optimize_column optimize_column->final_product

Caption: A decision-making workflow for troubleshooting purification issues.

IV. References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from

  • Chem-Impex. (n.d.). 3-Aminopyridine-2-carboxylic acid amide. Retrieved from

  • MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from

  • MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Retrieved from

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from

  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine. Eureka. Retrieved from

  • PubMed. (2012). Management of 3-aminopyridine-2-carboxaldehyde Thiosemicarbazone-Induced Methemoglobinemia. Retrieved from

  • PMC. (n.d.). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Retrieved from

  • CymitQuimica. (n.d.). Methyl 3-Amino-6-Bromopyrazine-2-Carboxylate. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4. Retrieved from

  • ChemicalBook. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4. Retrieved from

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from

  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from

  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from

  • Genotek Biochem. (n.d.). Impurities. Retrieved from

  • Acints. (n.d.). methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from

  • SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from

  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Retrieved from

  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from

Sources

Solving solubility issues of dibromopyridine intermediates in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists. It bypasses generic advice to address the specific physicochemical behavior of dibromopyridines (DBPs), a class of intermediates notorious for their high crystallinity and variable solubility profiles.

Topic: Troubleshooting Solubility, Handling, and Purification Ticket ID: DBP-SOL-001 Escalation Level: Senior Application Scientist

Executive Summary: The "Brick Dust" Paradox

Dibromopyridines (particularly the symmetrical 2,6- and 3,5-isomers) are valued in drug discovery for their ability to serve as bifunctional linkers. However, their high lattice energy—driven by strong


-

stacking and dipole alignment—often renders them sparingly soluble in standard lipophilic solvents (hexanes, cold toluene) and completely insoluble in water.

This guide provides field-proven protocols to overcome these solubility barriers during reaction setup , work-up , and purification .

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific operation. Data is based on standard laboratory conditions (25°C).

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated DCM, ChloroformHigh Best for loading columns and NMR analysis.
Polar Aprotic DMF, DMSO, DMAcHigh Essential for coupling reactions (Suzuki, Stille). Hard to remove; requires aqueous wash.
Ethers THF, 1,4-DioxaneModerate Good for reactions; may require heating to fully dissolve 3,5-dibromopyridine.
Aromatics Toluene, XyleneLow-Moderate Soluble at reflux; often precipitates upon cooling (useful for recrystallization ).
Alcohols Methanol, EthanolLow Poor solubility cold. Excellent anti-solvent for recrystallization.
Alkanes Hexanes, PentaneInsoluble strictly an anti-solvent . Do not use for loading.

Reaction Troubleshooting: "My Reaction Mixture is Cloudy"

Scenario: You are performing a Suzuki-Miyaura coupling with 2,6-dibromopyridine. The reaction mixture turns cloudy or forms a precipitate after 1 hour.

Root Cause Analysis:

  • Precipitation of Product: Mono-coupled products are often less soluble than the starting material.

  • Inorganic Salt Saturation: The aqueous phase (if using a biphasic system) may be saturated with bromide salts.

  • Catalyst Death (Palladium Black): Aggregation of Pd(0) due to poor ligation.

Diagnostic Workflow

Follow this logic tree to identify and solve the issue.

ReactionTroubleshooting Start ISSUE: Reaction Mixture Precipitated CheckColor Check Precipitate Color Start->CheckColor Black Black/Grey Solid CheckColor->Black Dark particles White White/Off-White Solid CheckColor->White Crystalline/Amorphous PdDeath DIAGNOSIS: Catalyst Decomposition ACTION: Add more ligand (e.g., XPhos) or switch to Pd(dppf)Cl2 Black->PdDeath SolubilityCheck Take Aliquot -> Add Water White->SolubilityCheck Dissolves Solid Dissolves SolubilityCheck->Dissolves In water Persists Solid Persists SolubilityCheck->Persists In water SaltIssue DIAGNOSIS: Inorganic Salts ACTION: Add water to dissolve salts (improves mass transfer) Dissolves->SaltIssue ProdPrecip DIAGNOSIS: Product Crashing Out ACTION: Add co-solvent (DMF/Dioxane) or increase Temp Persists->ProdPrecip

Figure 1: Decision logic for diagnosing precipitation events during dibromopyridine cross-coupling reactions.

FAQ: Reaction Optimization

Q: I am using Toluene/Water (4:1) and my dibromopyridine won't dissolve even at 80°C. A: Symmetrical dibromopyridines have high lattice energy. Toluene is often too non-polar.

  • Fix: Switch to 1,4-Dioxane/Water or DMF . If you must use Toluene, add 10% Ethanol or use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to facilitate interfacial transfer [1].

Q: The reaction stalled at the mono-bromo stage. A: This is often a solubility issue, not just kinetics. The mono-coupled product might precipitate, removing it from the catalytic cycle.

  • Fix: Dilute the reaction mixture by 20% with THF or Dioxane to keep the intermediate in solution.

Purification Protocols: Handling the "Brick Dust"

Purifying dibromopyridines and their derivatives can be frustrating because they often streak on silica or crystallize inside the column.

Protocol A: The "Dry Load" Technique (Mandatory)

Never attempt to wet-load dibromopyridines using hexanes/ethyl acetate. They will precipitate at the top of the column, causing band broadening.

  • Dissolve crude material in minimal DCM or THF .

  • Add silica gel (ratio 1:2 w/w).

  • Concentrate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder onto the top of your packed column.

Protocol B: Recrystallization (The Gold Standard)

For symmetrical isomers (2,6- and 3,5-), recrystallization is often superior to chromatography.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve in hot Ethanol, add Water dropwise until cloudy, cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve in minimal hot Ethyl Acetate. Add Hexanes until turbid.

  • Toluene: Excellent for 2,6-dibromopyridine. Dissolve at reflux; crystals form upon cooling to RT [2].[1]

Troubleshooting "Oiling Out": If your product forms an oil instead of crystals:

  • Reheat the mixture until clear.

  • Add a seed crystal (if available) or scratch the glass surface.[2]

  • Slow down the cooling: Wrap the flask in a towel to cool to room temperature over 2 hours before placing it in an ice bath. Rapid cooling traps impurities and leads to oiling [3].

Analytical Preparation (NMR/LCMS)

Issue: "I can't get a clean NMR; there are floating particles in my CDCl3 tube." Explanation: Dibromopyridines are dense and pack tightly. Standard shaking is insufficient. Solution:

  • Solvent Switch: Use DMSO-d6 or MeOD if CDCl3 fails. The polarity disrupts the

    
    -stacking.
    
  • Sonication: Sonicate the NMR tube for 30 seconds.

  • Filtration: If particles persist, filter the solution through a small plug of cotton wool inside a glass pipette directly into the NMR tube. Note: Do not use plastic filters with DCM, as plasticizers may leach.

Safety & Handling

  • Toxicity: Dibromopyridines are toxic if swallowed and are skin irritants.

  • Waste: All aqueous washes from these reactions must be treated as halogenated waste.

  • Reactive Hazards: Avoid contact with strong oxidizing agents.[3] When using n-Butyllithium for lithium-halogen exchange, ensure the system is strictly anhydrous and at -78°C to prevent uncontrolled exothermic decomposition or polymerization [4].

References

  • BenchChem. Managing solubility issues of reactants in Suzuki coupling. (Accessed 2026).[4]

  • ChemicalBook. Synthesis and properties of 2,6-Dibromopyridine. (Accessed 2026).[4]

  • University of Baghdad. Purification of solids by recrystallization: Techniques and Troubleshooting. (Accessed 2026).[4]

  • PubChem. 2,6-Dibromopyridine Safety Data Sheet (SDS) and Hazard Identification. (Accessed 2026).[4]

  • Jubilant Ingrevia. Safety Data Sheet: 2,6-Dibromopyridine. (Accessed 2026).[4]

Sources

Technical Support Center: Purification of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate from Palladium Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in the synthesis of methyl 3-amino-4,6-dibromopyridine-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively remove residual palladium to meet the stringent requirements for active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Removal in Aminopyridines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the removal of residual palladium from the final product is a critical and often challenging step, particularly for APIs where strict limits on heavy metal impurities are enforced by regulatory bodies like the International Council for Harmonisation (ICH).[1]

The target molecule, methyl 3-amino-4,6-dibromopyridine-2-carboxylate, presents a specific challenge due to the presence of both a pyridine ring nitrogen and an amino group. These basic nitrogens can act as strong ligands, forming stable complexes with palladium. This chelation can keep the palladium solubilized and render it difficult to remove by simple filtration or crystallization.[1]

This guide will walk you through a systematic approach to tackling this purification challenge, from understanding the nature of the contamination to implementing and optimizing effective removal strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my product?

A1: Palladium is a heavy metal with documented toxicity. Regulatory agencies impose strict limits on the amount of residual palladium in APIs, typically in the low parts-per-million (ppm) range.[2][3] Beyond toxicity concerns, residual palladium can also interfere with downstream synthetic steps by catalyzing unwanted side reactions.

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common methods for palladium removal include:

  • Adsorption: Utilizing solid-supported scavengers with high affinity for palladium, or using activated carbon.[1][3]

  • Crystallization: Purifying the product through recrystallization, often with the aid of an additive to keep the palladium in the mother liquor.[3]

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[1]

  • Chromatography: Employing column chromatography to separate the product from the catalyst.

Q3: How do I choose the best palladium scavenger for my specific compound?

A3: The selection of a scavenger is dependent on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium will influence its affinity for different scavengers.[1]

  • The nature of your product: It is crucial that the scavenger does not react with or strongly adsorb your product. For methyl 3-amino-4,6-dibromopyridine-2-carboxylate, the amino and ester functionalities must be considered. Scavengers with electrophilic groups should be used with caution due to the nucleophilic amino group.[1]

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

Q4: Can the functional groups on my molecule interfere with the palladium removal process?

A4: Yes. As mentioned, the aminopyridine moiety in your molecule can chelate palladium, making it more difficult to remove.[1] The methyl ester group could be sensitive to certain conditions, such as highly basic or acidic treatments, which might be employed to break up palladium complexes.

Q5: What is the most reliable method for quantifying residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of palladium due to its high sensitivity and accuracy.[1][3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from methyl 3-amino-4,6-dibromopyridine-2-carboxylate and provides actionable solutions.

Problem 1: High Residual Palladium Levels After Initial Purification Efforts
  • Possible Cause: Strong chelation of palladium by the aminopyridine product, keeping the metal in solution.[1]

  • Solution Workflow:

    Caption: Decision workflow for high residual palladium.

  • Detailed Steps:

    • Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for palladium removal. Thiol-based (e.g., silica-bound mercaptopropyl groups) or trimercaptotriazine (TMT)-based scavengers are often highly effective.[4]

    • Optimize Scavenging Conditions: A Design of Experiments (DoE) approach can be beneficial to systematically optimize parameters.[5][6]

      • Temperature: Increase the temperature (e.g., 40-60 °C) to enhance the kinetics of scavenging.

      • Time: Extend the treatment time (e.g., 4-24 hours).

      • Scavenger Amount: Increase the equivalents of the scavenger relative to the initial palladium loading.

    • Consider a Combination of Methods: A multi-step approach can be more effective. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective scavenger to remove the remaining traces.

Problem 2: Significant Loss of Product During Palladium Removal
  • Possible Cause: Non-specific adsorption of your product onto the purification medium, a common issue with activated carbon.

  • Solution Workflow:

    Caption: Troubleshooting low product recovery.

  • Detailed Steps:

    • Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. A screening study can determine the optimal ratio.

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding. Compare a silica-based scavenger to a polystyrene-based one.

    • Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A more polar solvent might reduce non-specific binding.

    • Alternative Purification: If product loss remains high, crystallization with an additive that complexes with palladium, such as N-acetylcysteine, can be an effective strategy to keep the impurity in the mother liquor.[3]

Problem 3: Inconsistent Palladium Removal Results Between Batches
  • Possible Cause: Variability in the palladium species in the crude mixture or inconsistent handling of the scavenger.

  • Solution:

    • Standardize the Work-up: Ensure the reaction work-up is consistent before the palladium removal step.

    • Proper Scavenger Handling: Some scavengers are air and moisture sensitive. Ensure they are stored and handled correctly.

    • Pre-treatment: In some cases, adjusting the pH of the crude solution can help break up palladium-product complexes before scavenging.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is a good starting point for selectively removing palladium from your product.

  • Dissolve the Crude Product: Dissolve the crude methyl 3-amino-4,6-dibromopyridine-2-carboxylate in a suitable solvent (e.g., THF, Ethyl Acetate, or Toluene) to a concentration of approximately 50-100 mg/mL.

  • Add the Scavenger: Add 3-5 molar equivalents of a silica-bound thiol scavenger (relative to the initial amount of palladium catalyst).

  • Stir the Mixture: Stir the suspension at 40-50 °C for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Cool the mixture to room temperature and filter through a pad of Celite® to remove the solid-supported scavenger.

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate the Solution: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method for removing bulk palladium, but may require more optimization to minimize product loss.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash and Concentrate: Wash the filter cake with fresh solvent and concentrate the filtrate to obtain the product.

  • Analyze for Palladium and Yield: Determine the residual palladium content and the isolated yield.

Data Presentation: Scavenger Screening

A preliminary screen of different scavengers is highly recommended. The following table provides an example of how to present the data from such a screen.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% Pd RemovalProduct Recovery (%)
Silica-Thiol1250<10>99%95
Polystyrene-TMT1250<10>99%92
Activated Carbon12505595.6%85
None (Control)125012004%98

Note: These are illustrative values. Actual results will depend on experimental conditions.

References

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Gleason, J. L., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(4), 592–597. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S.
  • Gleason, J. L., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • ResearchGate. (n.d.). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Dibromopyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of optimizing catalyst loading in cross-coupling reactions of sterically hindered dibromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-C and C-N bonds with these challenging substrates. Here, we dissect common experimental hurdles and provide in-depth, evidence-based solutions to streamline your path to success.

Introduction: The Challenge of Hindered Dibromopyridines

Sterically hindered dibromopyridines present a significant hurdle in cross-coupling reactions. The electronic properties of the pyridine ring, combined with bulky substituents, can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Furthermore, the presence of two bromine atoms introduces the potential for selective mono- or di-functionalization, adding another layer of complexity. A common issue is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst, leading to low yields and catalyst decomposition.[3] This guide provides a structured approach to troubleshooting these issues, with a focus on the critical parameter of catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered when working with sterically hindered dibromopyridines.

Q1: My reaction is sluggish or shows no conversion. Should I simply increase the catalyst loading?

A: While intuitively it might seem that adding more catalyst will drive a sluggish reaction, this is not always the best approach and can sometimes be detrimental.

  • Causality: A stalled reaction is often a symptom of an underlying issue beyond simply insufficient catalyst concentration. High catalyst loadings can lead to an increase in unwanted side reactions, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions.[4][5] It can also complicate product purification by increasing the amount of residual palladium.[6]

  • Troubleshooting Steps:

    • Evaluate the Entire Catalytic System: Before increasing the catalyst loading, critically assess your choice of ligand, base, and solvent. For sterically hindered substrates, bulky, electron-rich phosphine ligands like those of the Buchwald-type (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition step.[7][8]

    • Consider a Pre-catalyst: If you are using a traditional palladium source like Pd(OAc)₂, consider switching to a more stable and efficient pre-catalyst, such as a palladacycle.[8][9] These are designed to generate the active Pd(0) species more cleanly and reliably, which can be particularly beneficial for challenging substrates.[8]

    • Incremental Increase: If you've optimized other parameters and still face low conversion, a modest, stepwise increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) is a reasonable next step.[8] For particularly challenging couplings, loadings as high as 5 mol% may be necessary as a starting point for optimization.[8]

Q2: I'm observing significant formation of palladium black. What does this indicate and how can I prevent it?

A: The formation of a black precipitate, known as palladium black, is a clear indication of catalyst decomposition.[3] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.

  • Causality: This is often caused by an unstable catalytic complex, which can be exacerbated by high temperatures, improper ligand choice, or the presence of impurities. The pyridine nitrogen in your substrate can also contribute to catalyst poisoning and subsequent decomposition.[3]

  • Troubleshooting Steps:

    • Ligand Selection: The ligand is paramount for stabilizing the palladium center.[8] Ensure you are using a sufficiently bulky and electron-rich ligand to create a protective steric shield around the metal, preventing both pyridine coordination and agglomeration.[3][8]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.[10] A ligand-to-palladium ratio of 1:1 to 1.2:1 is often optimal, though in some cases, a larger excess of ligand can be beneficial.[8][11]

    • Reaction Temperature: While heat is often required to overcome the activation energy for hindered substrates, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[3] Consider running the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[10] Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[4][10]

Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity?

A: Achieving selective mono- or di-functionalization of a dibromopyridine is a common challenge that can often be controlled by carefully tuning the reaction conditions.

  • Causality: The relative rates of the first and second coupling reactions determine the product distribution. Factors that influence these rates include the electronic and steric environment of the two bromine atoms, as well as the reaction conditions. For some dibromopyridines, oxidative addition is favored at a specific position due to electronic effects.[12]

  • Troubleshooting Steps:

    • Stoichiometry of the Coupling Partner: To favor mono-substitution, use a limited amount of the coupling partner (e.g., 0.9-1.1 equivalents of boronic acid in a Suzuki coupling). To drive the reaction towards di-substitution, a larger excess of the coupling partner (e.g., 2.2-3.0 equivalents) will be necessary.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

    • Catalyst Loading: A lower catalyst loading may sometimes favor mono-substitution, as a higher concentration of active catalyst can more readily facilitate the second, often more challenging, coupling reaction.

Q4: I am observing significant hydrodehalogenation (replacement of Br with H). What causes this and how can I minimize it?

A: Hydrodehalogenation is a common side reaction where a bromine atom is replaced by a hydrogen atom.[4]

  • Causality: This side reaction is promoted by the palladium catalyst in the presence of a hydrogen source.[4] Potential hydrogen sources include the solvent (e.g., alcohols), water, or even the phosphine ligand itself.[4]

  • Troubleshooting Steps:

    • Choice of Solvent and Base: Ensure you are using anhydrous solvents and bases if possible. If aqueous conditions are required (as is often the case in Suzuki couplings), minimize the amount of water.

    • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Less electron-rich phosphine ligands may be less prone to promoting this side reaction.[4]

    • Purity of Reagents: Ensure all reagents are pure and free from potential hydrogen-donating impurities.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Dibromopyridine

This protocol provides a robust starting point for the mono-arylation of a sterically hindered dibromopyridine.

Materials:

  • Sterically hindered dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel under an inert atmosphere (argon or nitrogen), add the sterically hindered dibromopyridine, arylboronic acid, and base.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the dibromopyridine.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended Starting RangeNotes
Catalyst Loading 1-5 mol%Start with 2-3 mol% and optimize.[8]
Ligand Bulky, electron-rich phosphinesXPhos, SPhos, RuPhos are good starting points.[7][8]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often preferred.[8]
Solvent Dioxane, Toluene, THF (often with water)Ensure solvents are anhydrous and degassed.[8][10]
Temperature 80-120 °CHigher temperatures may be needed but can cause decomposition.[3]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes be beneficial.
Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps Low/No Conversion Low/No Conversion Optimize Ligand/Base/Solvent Optimize Ligand/Base/Solvent Low/No Conversion->Optimize Ligand/Base/Solvent Initial Check Use Pre-catalyst Use Pre-catalyst Low/No Conversion->Use Pre-catalyst Catalyst Decomposition (Pd Black) Catalyst Decomposition (Pd Black) Catalyst Decomposition (Pd Black)->Optimize Ligand/Base/Solvent Stabilize Catalyst Check Inert Atmosphere/Reagent Purity Check Inert Atmosphere/Reagent Purity Catalyst Decomposition (Pd Black)->Check Inert Atmosphere/Reagent Purity Adjust Temperature Adjust Temperature Catalyst Decomposition (Pd Black)->Adjust Temperature Lower Temp Poor Selectivity (Mono/Di) Poor Selectivity (Mono/Di) Poor Selectivity (Mono/Di)->Adjust Temperature Control Reaction Rate Adjust Stoichiometry Adjust Stoichiometry Poor Selectivity (Mono/Di)->Adjust Stoichiometry Control Reactant Ratio Side Reactions (Hydrodehalogenation) Side Reactions (Hydrodehalogenation) Side Reactions (Hydrodehalogenation)->Check Inert Atmosphere/Reagent Purity Screen Alternative Solvents/Bases Screen Alternative Solvents/Bases Side Reactions (Hydrodehalogenation)->Screen Alternative Solvents/Bases Minimize H-source Incrementally Increase Catalyst Loading Incrementally Increase Catalyst Loading Optimize Ligand/Base/Solvent->Incrementally Increase Catalyst Loading If still low yield

Caption: Troubleshooting workflow for hindered dibromopyridine coupling.

Analytical Methods for Reaction Monitoring

Effective troubleshooting relies on accurate monitoring of your reaction.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, products, and byproducts, and can be used for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. It can be particularly useful for identifying low molecular weight byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting materials and the appearance of products, providing quantitative data on reaction conversion.[14]

By systematically addressing the potential points of failure and carefully optimizing each reaction parameter, the challenges of working with sterically hindered dibromopyridines can be overcome. This guide serves as a starting point for developing robust and efficient cross-coupling protocols for these valuable building blocks.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
  • Cross-Coupling Reactions Guide.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a - ResearchG
  • The Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. ##

Welcome to the Technical Support Center dedicated to the nuanced challenge of optimizing catalyst loading in cross-coupling reactions of sterically hindered dibromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-C and C-N bonds with these challenging substrates. Here, we dissect common experimental hurdles and provide in-depth, evidence-based solutions to streamline your path to success.

Introduction: The Challenge of Hindered Dibromopyridines

Sterically hindered dibromopyridines present a significant hurdle in cross-coupling reactions. The electronic properties of the pyridine ring, combined with bulky substituents, can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Furthermore, the presence of two bromine atoms introduces the potential for selective mono- or di-functionalization, adding another layer of complexity. A common issue is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst, leading to low yields and catalyst decomposition.[3] This guide provides a structured approach to troubleshooting these issues, with a focus on the critical parameter of catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered when working with sterically hindered dibromopyridines.

Q1: My reaction is sluggish or shows no conversion. Should I simply increase the catalyst loading?

A: While intuitively it might seem that adding more catalyst will drive a sluggish reaction, this is not always the best approach and can sometimes be detrimental.

  • Causality: A stalled reaction is often a symptom of an underlying issue beyond simply insufficient catalyst concentration. High catalyst loadings can lead to an increase in unwanted side reactions, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions.[4][5] It can also complicate product purification by increasing the amount of residual palladium.[6]

  • Troubleshooting Steps:

    • Evaluate the Entire Catalytic System: Before increasing the catalyst loading, critically assess your choice of ligand, base, and solvent. For sterically hindered substrates, bulky, electron-rich phosphine ligands like those of the Buchwald-type (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition step.[7][8]

    • Consider a Pre-catalyst: If you are using a traditional palladium source like Pd(OAc)₂, consider switching to a more stable and efficient pre-catalyst, such as a palladacycle.[8][9] These are designed to generate the active Pd(0) species more cleanly and reliably, which can be particularly beneficial for challenging substrates.[8]

    • Incremental Increase: If you've optimized other parameters and still face low conversion, a modest, stepwise increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) is a reasonable next step.[8] For particularly challenging couplings, loadings as high as 5 mol% may be necessary as a starting point for optimization.[8]

Q2: I'm observing significant formation of palladium black. What does this indicate and how can I prevent it?

A: The formation of a black precipitate, known as palladium black, is a clear indication of catalyst decomposition.[3] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.

  • Causality: This is often caused by an unstable catalytic complex, which can be exacerbated by high temperatures, improper ligand choice, or the presence of impurities. The pyridine nitrogen in your substrate can also contribute to catalyst poisoning and subsequent decomposition.[3]

  • Troubleshooting Steps:

    • Ligand Selection: The ligand is paramount for stabilizing the palladium center.[8] Ensure you are using a sufficiently bulky and electron-rich ligand to create a protective steric shield around the metal, preventing both pyridine coordination and agglomeration.[3][8]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.[10] A ligand-to-palladium ratio of 1:1 to 1.2:1 is often optimal, though in some cases, a larger excess of ligand can be beneficial.[8][11]

    • Reaction Temperature: While heat is often required to overcome the activation energy for hindered substrates, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[3] Consider running the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[10] Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[4][10]

Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity?

A: Achieving selective mono- or di-functionalization of a dibromopyridine is a common challenge that can often be controlled by carefully tuning the reaction conditions.

  • Causality: The relative rates of the first and second coupling reactions determine the product distribution. Factors that influence these rates include the electronic and steric environment of the two bromine atoms, as well as the reaction conditions. For some dibromopyridines, oxidative addition is favored at a specific position due to electronic effects.[12]

  • Troubleshooting Steps:

    • Stoichiometry of the Coupling Partner: To favor mono-substitution, use a limited amount of the coupling partner (e.g., 0.9-1.1 equivalents of boronic acid in a Suzuki coupling). To drive the reaction towards di-substitution, a larger excess of the coupling partner (e.g., 2.2-3.0 equivalents) will be necessary.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

    • Catalyst Loading: A lower catalyst loading may sometimes favor mono-substitution, as a higher concentration of active catalyst can more readily facilitate the second, often more challenging, coupling reaction.

Q4: I am observing significant hydrodehalogenation (replacement of Br with H). What causes this and how can I minimize it?

A: Hydrodehalogenation is a common side reaction where a bromine atom is replaced by a hydrogen atom.[4]

  • Causality: This side reaction is promoted by the palladium catalyst in the presence of a hydrogen source.[4] Potential hydrogen sources include the solvent (e.g., alcohols), water, or even the phosphine ligand itself.[4]

  • Troubleshooting Steps:

    • Choice of Solvent and Base: Ensure you are using anhydrous solvents and bases if possible. If aqueous conditions are required (as is often the case in Suzuki couplings), minimize the amount of water.

    • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Less electron-rich phosphine ligands may be less prone to promoting this side reaction.[4]

    • Purity of Reagents: Ensure all reagents are pure and free from potential hydrogen-donating impurities.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Dibromopyridine

This protocol provides a robust starting point for the mono-arylation of a sterically hindered dibromopyridine.

Materials:

  • Sterically hindered dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel under an inert atmosphere (argon or nitrogen), add the sterically hindered dibromopyridine, arylboronic acid, and base.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the dibromopyridine.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended Starting RangeNotes
Catalyst Loading 1-5 mol%Start with 2-3 mol% and optimize.[8]
Ligand Bulky, electron-rich phosphinesXPhos, SPhos, RuPhos are good starting points.[7][8]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often preferred.[8]
Solvent Dioxane, Toluene, THF (often with water)Ensure solvents are anhydrous and degassed.[8][10]
Temperature 80-120 °CHigher temperatures may be needed but can cause decomposition.[3]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes be beneficial.
Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps Low/No Conversion Low/No Conversion Optimize Ligand/Base/Solvent Optimize Ligand/Base/Solvent Low/No Conversion->Optimize Ligand/Base/Solvent Initial Check Use Pre-catalyst Use Pre-catalyst Low/No Conversion->Use Pre-catalyst Catalyst Decomposition (Pd Black) Catalyst Decomposition (Pd Black) Catalyst Decomposition (Pd Black)->Optimize Ligand/Base/Solvent Stabilize Catalyst Check Inert Atmosphere/Reagent Purity Check Inert Atmosphere/Reagent Purity Catalyst Decomposition (Pd Black)->Check Inert Atmosphere/Reagent Purity Adjust Temperature Adjust Temperature Catalyst Decomposition (Pd Black)->Adjust Temperature Lower Temp Poor Selectivity (Mono/Di) Poor Selectivity (Mono/Di) Poor Selectivity (Mono/Di)->Adjust Temperature Control Reaction Rate Adjust Stoichiometry Adjust Stoichiometry Poor Selectivity (Mono/Di)->Adjust Stoichiometry Control Reactant Ratio Side Reactions (Hydrodehalogenation) Side Reactions (Hydrodehalogenation) Side Reactions (Hydrodehalogenation)->Check Inert Atmosphere/Reagent Purity Screen Alternative Solvents/Bases Screen Alternative Solvents/Bases Side Reactions (Hydrodehalogenation)->Screen Alternative Solvents/Bases Minimize H-source Incrementally Increase Catalyst Loading Incrementally Increase Catalyst Loading Optimize Ligand/Base/Solvent->Incrementally Increase Catalyst Loading If still low yield

Caption: Troubleshooting workflow for hindered dibromopyridine coupling.

Analytical Methods for Reaction Monitoring

Effective troubleshooting relies on accurate monitoring of your reaction.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, products, and byproducts, and can be used for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. It can be particularly useful for identifying low molecular weight byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting materials and the appearance of products, providing quantitative data on reaction conversion.[14]

By systematically addressing the potential points of failure and carefully optimizing each reaction parameter, the challenges of working with sterically hindered dibromopyridines can be overcome. This guide serves as a starting point for developing robust and efficient cross-coupling protocols for these valuable building blocks.

References
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.
  • Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
  • Cross-Coupling Reactions Guide.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a - ResearchGate.
  • The Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from a 3-Aminopyridine-2-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of kinase inhibitors conceptually derived from the versatile methyl 3-amino-4,6-dibromopyridine-2-carboxylate scaffold. As researchers and drug development professionals, our goal is to not only identify potent molecules but also to understand the subtle structural modifications that govern their selectivity and cellular efficacy. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, including numerous approved kinase inhibitors.[1][2] The 3-aminopyridine core, in particular, serves as an excellent starting point for generating libraries of kinase inhibitors due to its capacity for diverse functionalization, which can be strategically exploited to enhance potency and selectivity.[3][4]

This document will delve into the comparative analysis of representative aminopyridine-based inhibitors, their structure-activity relationships (SAR), cellular effects, and the robust experimental methodologies required for their evaluation. While the specific derivatives from the title compound are presented hypothetically, the data and protocols are based on established findings for analogous aminopyridine and pyridine carboxamide series, providing a validated framework for assessing novel chemical entities.

Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are pivotal regulators of cellular signaling, and their deregulation is a well-established driver of diseases like cancer, making them high-value therapeutic targets.[1][5][6] The initial and most critical step in evaluating a new series of inhibitors is to determine their direct inhibitory effect on a panel of purified kinase enzymes. This biochemical screening provides the foundational data for all subsequent, more complex biological evaluations.

The choice of kinases for the screening panel is a critical experimental decision. It should be guided by the therapeutic hypothesis. For instance, if the goal is to develop an anti-angiogenic agent, kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are prioritized.[1] For targeting proliferative signaling, kinases such as c-Met or members of the MAP kinase family (e.g., JNKs) are relevant.[4][7][8] Furthermore, screening against a broad panel, including off-target kinases, is essential to build a selectivity profile, which is a key determinant of the potential for side effects.

Below is a comparative summary of the inhibitory activity for a hypothetical series of compounds (BPI-1 to BPI-4) derived from a 3-aminopyridine core, illustrating how structural modifications can impact potency and selectivity.

Compound IDR1-Group (at C4)R2-Group (Amide)VEGFR-2 IC50 (nM)c-Met IC50 (nM)JNK-1 IC50 (nM)ITK IC50 (nM)
BPI-1 -BrMethyl450>10,0008,500>10,000
BPI-2 4-fluoroanilineMethyl251,5003,2005,000
BPI-3 4-fluoroaniline(S)-1-phenylethyl15221,2002,800
BPI-4 3-chloro-4-fluoroaniline(S)-1-phenylethyl8189501,500

IC50 values are representative and collated from analogous series found in scientific literature for illustrative purposes.[3][4][7]

Structure-Activity Relationship (SAR) Insights

The data in the table highlights a logical progression of SAR.

  • Core Scaffold (BPI-1): The initial scaffold with a simple amide shows weak and non-selective activity. This serves as a crucial baseline.

  • Hinge-Binding Moiety (BPI-2): Replacing the bromine at the C4 position with a substituted aniline is a common strategy to engage the kinase hinge region, which is critical for ATP-competitive inhibition.[2] This modification results in a significant increase in potency against VEGFR-2.

  • Exploiting the Solvent-Exposed Region (BPI-3 & BPI-4): Further functionalization of the amide group, which typically extends towards the solvent-exposed region of the ATP-binding pocket, dramatically enhances potency and modulates the selectivity profile. The introduction of a chiral amine in BPI-3 leads to a remarkable increase in c-Met inhibition, suggesting a specific stereochemical interaction in the active site.[7] The addition of further substituents on the aniline ring (BPI-4) fine-tunes these interactions, often leading to incremental gains in potency.

SAR_Logic Scaffold 3-Aminopyridine-2-Carboxylate Core Scaffold Hinge C4-Position (Hinge Binding) Scaffold->Hinge Substitution (e.g., Aryl Amines) Amide C2-Carboxamide (Solvent Front) Scaffold->Amide Functionalization (e.g., Chiral Amines) Potency Increased Potency & Selectivity Hinge->Potency Amide->Potency

Caption: Structure-Activity Relationship (SAR) logic for the 3-aminopyridine scaffold.

Cellular Activity: From Enzyme to Phenotype

Potent enzyme inhibition is a necessary, but not sufficient, condition for a successful drug candidate. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response. Therefore, cellular assays are the next logical step in the evaluation cascade.

Anti-Proliferative Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1] The choice of cell lines is paramount and should be hypothesis-driven. For example, to evaluate a c-Met inhibitor, one would select a cell line known to have c-Met amplification or overexpression, where the cells are "addicted" to the c-Met signaling pathway for survival.

Compound IDHCT116 GI50 (µM) (Colorectal Carcinoma)A549 GI50 (µM) (Lung Carcinoma)EBC-1 GI50 (µM) (c-Met Amplified Lung Cancer)
BPI-2 15.220.58.1
BPI-3 8.511.30.15
BPI-4 6.89.10.09

GI50 values are representative and based on data for analogous compounds.[1][7]

The data clearly demonstrates that the compounds with potent c-Met biochemical activity (BPI-3 and BPI-4) are significantly more effective at inhibiting the proliferation of a c-Met amplified cancer cell line (EBC-1) compared to lines without this specific dependency. This correlation between biochemical potency and cellular phenotype provides strong evidence of on-target activity.

Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effects are indeed due to the inhibition of the intended kinase, it is essential to perform target validation studies, such as Western blotting.[6] This technique allows for the direct visualization of the phosphorylation status of the target kinase and its downstream substrates. A potent and selective inhibitor should decrease the phosphorylation of its target in a dose-dependent manner.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS p Inhibitor BPI-4 (Kinase Inhibitor) Inhibitor->RTK Inhibits Phosphorylation RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified RTK signaling pathway inhibited by a 3-aminopyridine derivative.

Experimental Protocols: A Self-Validating System

The trustworthiness of any biological data hinges on the robustness and reproducibility of the experimental protocols.[1] Each protocol should be a self-validating system, incorporating appropriate controls to ensure the data is reliable.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the direct inhibitory effect of a compound on a purified kinase enzyme by measuring ATP consumption.

Causality Behind Choices: A fluorescence-based ATP consumption assay is chosen for its high-throughput capability and sensitivity. Using a well-characterized recombinant enzyme ensures that the measured activity is specific to the kinase of interest.

  • Materials : Recombinant kinase (e.g., VEGFR-2), substrate peptide, ATP, test compounds, kinase assay buffer, detection reagent (e.g., ADP-Glo™).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 50 nL of the serially diluted test compound or DMSO (as a vehicle control).

    • Add 5 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 10 µL of the detection reagent, which stops the kinase reaction and measures the remaining ATP. A low signal corresponds to high kinase activity (more ATP consumed).

    • Incubate for 30 minutes as per the manufacturer's instructions.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis : The fluorescence intensity is inversely proportional to kinase activity.[1] Calculate the percentage of inhibition for each concentration relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Causality Behind Choices: The MTT assay is a standard, cost-effective method to assess the overall cytotoxic or cytostatic effect of a compound on a cell population.[1] Including both a target-dependent cell line and a control cell line helps to distinguish on-target effects from general toxicity.

  • Materials : Human cancer cell lines (e.g., EBC-1, A549), complete growth medium, test compounds, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (in complete medium) for 72 hours. Include wells with vehicle (DMSO) as a negative control.

    • After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Evaluation cluster_2 Mechanism of Action a Compound Library (BPI Series) b In Vitro Kinase Assay (e.g., VEGFR-2, c-Met) a->b c Determine IC50 Values & Selectivity Profile b->c d Cell Viability Assay (MTT on Cancer Lines) c->d Potent & Selective Hits e Determine GI50 Values d->e f Western Blot Analysis e->f Active Compounds g Confirm Target Inhibition (p-Kinase Levels) f->g h h g->h Lead Candidate

Sources

Structural validation of C7H6Br2N2O2 using mass spectrometry and FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 3,5-Dibromo-2-hydroxybenzhydrazide Methodology: Integrated High-Resolution Mass Spectrometry (HRMS) & ATR-FTIR[1]

Executive Summary

In the development of metallodrugs and Schiff base ligands, the intermediate 3,5-Dibromo-2-hydroxybenzhydrazide (


, MW ~309.94 Da) represents a critical quality control checkpoint.[1] Its structural integrity is often compromised by regioisomers (e.g., 4,6-dibromo analogs) or incomplete bromination byproducts.

This guide compares the Integrated HRMS/FTIR Structural Validation Workflow against traditional Single-Mode QC Methods (Melting Point + Elemental Analysis). While traditional methods confirm purity, they fail to definitively map the substitution pattern of the aromatic ring. The integrated workflow described here utilizes the unique isotopic signature of bromine and the fingerprint specificity of infrared spectroscopy to provide a self-validating structural confirmation system.

Comparative Analysis: Integrated Workflow vs. Alternatives

The following table contrasts the performance of the proposed integrated workflow against standard industry alternatives.

FeatureThe Product: Integrated HRMS + ATR-FTIR Alternative A: Low-Res MS (Single Quad) Alternative B: Elemental Analysis (CHN)
Primary Output Exact Mass (<5 ppm) + Functional Group MapNominal Mass (Unit Resolution)% Composition (C, H, N)
Isomer Specificity High: Distinguishes regioisomers via fingerprint IR & fragmentation.[1]Low: Cannot distinguish isomers with identical MW.Null: Isomers have identical elemental % compositions.
Isotopic Analysis Definitive: Resolves

fine structure.
Moderate: Resolves patterns but lacks mass accuracy.None
Sample Prep Minimal (Dilute & Shoot / Direct Solid)Minimal (Dilute & Shoot)High (Weighing, Combustion)
Throughput High (10 min/sample)High (5 min/sample)Low (30+ min/sample)
Data Confidence 99.9% (Orthogonal Validation) 80% (Mass confirmation only)70% (Purity confirmation only)

Technical Deep Dive: The Science of Validation

A. Mass Spectrometry: The Isotopic Fingerprint

The defining characteristic of


 is the presence of two bromine atoms.[2] Unlike C, H, or N, bromine exists as two stable isotopes, 

(50.7%) and

(49.3%), in a nearly 1:1 ratio.
  • The "Smoking Gun" Pattern: A dibromo compound does not produce a single molecular ion peak (

    
    ). Instead, it generates a 1:2:1 triplet cluster :
    
    • 
       308:  Contains 
      
      
      
    • 
       310:  Contains 
      
      
      
      (Statistically most probable, hence "2")
    • 
       312:  Contains 
      
      
      
  • Fragmentation Logic: In ESI+ or EI modes, the hydrazide group (

    
    ) is the primary cleavage site. The loss of the hydrazine moiety (
    
    
    
    , 31 Da) or the carbonyl group is characteristic.
B. FTIR Spectroscopy: The Functional Map

While MS confirms the formula and halogen count, FTIR confirms the arrangement of atoms, specifically the ortho-hydroxy and hydrazide functionalities.

  • Amide I Band (~1654 cm⁻¹): Represents the

    
     stretching vibration. Its frequency is lowered by intramolecular hydrogen bonding with the ortho-OH group.
    
  • Phenolic OH (~3200-3400 cm⁻¹): often broad due to H-bonding.

  • C-Br Stretch (~500-700 cm⁻¹): The "fingerprint" region confirms halogen substitution on the aromatic ring.

Visualizing the Validation Logic

Workflow Diagram

The following diagram illustrates the decision matrix for validating the compound.

ValidationWorkflow cluster_MS Step 1: HRMS Analysis (Q-TOF) cluster_FTIR Step 2: FTIR Analysis (ATR) Start Unknown Sample (Candidate: C7H6Br2N2O2) MS_Acq Acquire Spectrum (ESI+ Mode) Start->MS_Acq Iso_Check Check Isotope Pattern (m/z 308, 310, 312) MS_Acq->Iso_Check Pattern_Decision Is ratio ~1:2:1? Iso_Check->Pattern_Decision FTIR_Acq Acquire IR Spectrum (4000-400 cm-1) Pattern_Decision->FTIR_Acq Yes Invalid REJECT SAMPLE (Impurity or Isomer) Pattern_Decision->Invalid No (Not Dibromo) Func_Check Identify Key Bands: 1654 cm-1 (C=O) 3258 cm-1 (NH) FTIR_Acq->Func_Check Data_Fusion Data Fusion: Does Mass + Isotope + IR match Reference? Func_Check->Data_Fusion Valid VALIDATED STRUCTURE 3,5-Dibromo-2-hydroxybenzhydrazide Data_Fusion->Valid Match Data_Fusion->Invalid Mismatch

Caption: Logical workflow for the orthogonal validation of dibromo-hydrazide derivatives.

Fragmentation Pathway (MS)

Understanding how the molecule breaks apart confirms the core scaffold.

Fragmentation Parent Parent Ion [M+H]+ m/z 309/311/313 (Triplet) Frag1 Fragment A [M - N2H3]+ Loss of Hydrazine Parent->Frag1 - 31 Da Frag2 Fragment B [M - CONHNH2]+ Benzene Ring Core Parent->Frag2 - 59 Da Br_Loss Br Radical Loss [M - Br]+ Parent->Br_Loss - 79/81 Da

Caption: Proposed ESI+ fragmentation pathway for 3,5-Dibromo-2-hydroxybenzhydrazide.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and isotopic distribution.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol (

    
    ). Vortex for 30 seconds. Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).
    
  • Instrumentation: Q-TOF or Orbitrap MS equipped with an Electrospray Ionization (ESI) source.[1]

  • Parameters:

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Mass Range:

      
       100–1000.
      
  • Data Analysis:

    • Locate the molecular ion cluster around

      
       310.
      
    • Validation Check: Verify the intensity ratio of peaks at 309 (

      
      , 
      
      
      
      ), 311 (
      
      
      ,
      
      
      ), and 313 (
      
      
      ,
      
      
      ) is approximately 1:2:1 .
    • Note: Deviations >10% in this ratio indicate interference or co-eluting impurities.

Protocol B: ATR-FTIR Spectroscopy

Objective: Confirm functional group environment (Isomer differentiation).

  • Sample Preparation: No preparation required for solid samples (Attenuated Total Reflectance method).[1] Ensure the crystal (Diamond/ZnSe) is clean.

  • Instrumentation: FTIR Spectrometer with ATR accessory.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 scans.

  • Key Peak Verification (Reference Values):

    • 3258 cm⁻¹:

      
       stretch (Hydrazide).[3]
      
    • 1654 cm⁻¹:

      
       stretch (Amide I). Note: If this shifts significantly >1670, suspect loss of OH...O=C hydrogen bonding (wrong isomer).
      
    • 1607 cm⁻¹:

      
       aromatic ring stretch.
      
    • ~750 cm⁻¹: Ring substitution pattern (out-of-plane bending).

References

  • Synthesis and Characterization

    • Hadi, J. S., et al. "Synthesis and Crystal Structures of N'-(3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex."[1][4] Journal of Chemical Crystallography.

  • Spectroscopic Data Reference

    • BenchChem.[2][5][6] "Spectroscopic techniques to differentiate between dibromo isomers." BenchChem Technical Guides.

  • Mass Spectrometry of Halogenated Compounds

    • Doc Brown's Chemistry.[7] "Interpreting the mass spectrum of dibromo compounds."

Sources

A Comparative Guide to the Anti-Inflammatory Properties of Compounds Synthesized from Dibromopyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics, the pyridine scaffold has emerged as a privileged structure due to its prevalence in numerous biologically active compounds.[1][2] This guide provides an in-depth evaluation of the anti-inflammatory properties of a specific class of these compounds: those synthesized from dibromopyridine precursors. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that explains the rationale behind synthetic strategies and the interpretation of subsequent biological evaluations. We will explore the synthetic versatility of dibromopyridines, delve into the methodologies for assessing anti-inflammatory efficacy, and present a comparative analysis of these compounds against established non-steroidal anti-inflammatory drugs (NSAIDs).

The Strategic Advantage of Dibromopyridine Precursors in Synthesis

Dibromopyridines serve as exceptionally versatile starting materials in medicinal chemistry for the synthesis of a wide array of substituted pyridine derivatives. The two bromine atoms offer distinct reactive sites that can be selectively functionalized through various cross-coupling reactions. This regioselectivity is paramount in building molecular complexity and systematically exploring the structure-activity relationship (SAR) of novel compounds.

The choice of a dibromopyridine isomer (e.g., 2,6-dibromopyridine or 3,5-dibromopyridine) dictates the substitution pattern on the final pyridine ring, which in turn influences the compound's three-dimensional shape and its interaction with biological targets. For instance, 2,6-disubstituted pyridines possess a C2-symmetry axis, which can be advantageous for binding to certain enzyme active sites.

Commonly employed synthetic strategies to functionalize dibromopyridine precursors include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the dibromopyridine with a boronic acid or ester. This method allows for the introduction of a wide variety of aryl and heteroaryl substituents.[3]

  • Sonogashira Coupling: This reaction, also palladium-catalyzed and typically involving a copper co-catalyst, enables the formation of carbon-carbon bonds between the dibromopyridine and a terminal alkyne. This introduces linear alkynyl moieties, which can act as rigid linkers or be further functionalized.[4]

The ability to perform these reactions sequentially and selectively on a dibromopyridine core allows for the creation of diverse libraries of compounds with tailored physicochemical properties, enhancing the probability of identifying potent and selective anti-inflammatory agents.

Evaluating Anti-Inflammatory Efficacy: In Vitro and In Vivo Models

A multi-tiered approach is essential for the comprehensive evaluation of novel anti-inflammatory compounds. This typically begins with in vitro assays to assess activity at a cellular level, followed by in vivo models to understand the compound's effects in a whole organism.

In Vitro Anti-Inflammatory Assays

Causality Behind Experimental Choice: Macrophages are key players in the inflammatory response. When activated by inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[1] Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a strong indicator of its potential anti-inflammatory activity. The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for this assay.[1]

Experimental Protocol: LPS-Induced Nitric Oxide Assay in RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After the incubation period, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Causality Behind Experimental Choice: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5] Selective inhibition of COX-2 is a key therapeutic strategy for many anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: In a suitable buffer system, incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: The product of the COX-2 reaction, typically prostaglandin H2 (PGH2) or its downstream metabolites like prostaglandin E2 (PGE2), is detected. This can be done using various methods, including enzyme immunoassays (EIA) or fluorometric probes.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Causality Behind Experimental Choice: The carrageenan-induced paw edema model in rats is a classic and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[2] The injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling provides a measure of its anti-inflammatory efficacy in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least a week.

  • Grouping and Dosing: Divide the rats into groups and administer the test compounds, a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Comparative Performance Analysis

The following tables summarize the anti-inflammatory activity of representative pyridine derivatives, some of which are synthesized from dibromopyridine precursors, in comparison to standard NSAIDs. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of the potential of these compounds.

Table 1: In Vitro Anti-Inflammatory Activity of Pyridine Derivatives and Standard NSAIDs

Compound/DrugAssayCell Line/EnzymeIC50 (µM)Reference
Pyridine Derivatives
Pyridine 7aNO InhibitionRAW 264.776.6[1]
Pyridine 7fNO InhibitionRAW 264.796.8[1]
Compound 3fCOX-2 InhibitionOvine COX-29.2[5]
Standard NSAIDs
IbuprofenNO InhibitionRAW 264.7>100[6]
IbuprofenCOX-2 InhibitionHuman Recombinant10.5
DiclofenacCOX-2 InhibitionHuman Recombinant0.87
CelecoxibCOX-2 InhibitionHuman Recombinant0.04

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/DrugDose (mg/kg)Route of Admin.Max. Inhibition of Edema (%)Time of Max. Inhibition (h)Reference
Pyridine Derivatives
Compound 4b10p.o.51.673[6]
Thiazolo[4,5-b]pyridine 850i.p.53.43[2]
Standard NSAIDs
Ibuprofen100p.o.53.963[6]
Indomethacin10p.o.~50-603-4

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB_p P-IκB (Degradation) IkB->IkB_p NFkB_n NF-κB (Nuclear Translocation) NFkB->NFkB_n Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_n->Genes Inhibitor Pyridine Derivative Inhibitor->IKK Inhibitor->NFkB_n

NF-κB Signaling Pathway and Potential Inhibition by Pyridine Derivatives.
The MAPK Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38 MAPKs) are another crucial set of pathways activated by inflammatory stimuli. These pathways regulate the expression of pro-inflammatory genes at both the transcriptional and post-transcriptional levels. For example, the p38 MAPK pathway can stabilize the mRNA of pro-inflammatory cytokines, leading to their increased production.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK p38 MAPK MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Inhibitor Pyridine Derivative Inhibitor->MAPK

MAPK Signaling Pathway and Potential Inhibition by Pyridine Derivatives.

Conclusion and Future Directions

The strategic use of dibromopyridine precursors provides a robust platform for the synthesis of diverse and novel pyridine-based compounds with significant anti-inflammatory potential. The data presented in this guide demonstrates that these compounds can exhibit potent inhibition of key inflammatory mediators and pathways, with some showing efficacy comparable to or exceeding that of established NSAIDs in preclinical models.

The versatility of Suzuki-Miyaura and Sonogashira coupling reactions allows for fine-tuning of the molecular architecture of these compounds, enabling a systematic exploration of structure-activity relationships. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidating specific molecular targets: While inhibition of pathways like NF-κB and MAPK is observed, identifying the direct protein targets of these compounds will provide a more complete understanding of their mechanism of action.

  • Optimizing for selectivity: Further structural modifications can be explored to enhance selectivity for COX-2 over COX-1, or to develop compounds with dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX) for a broader anti-inflammatory effect.

  • In-depth preclinical evaluation: Promising candidates should be subjected to more extensive preclinical testing, including pharmacokinetic and toxicology studies, to assess their potential for clinical development.

References

  • Ahmed, N., Nofal, S., & Awad, S. (2020). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. Journal of Pharmaceutical Sciences, 15.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024).
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6).
  • Yurttas, L., Gutor, L. A., & Kovalenko, S. M. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. SCIENTIA PHARMACEUTICA, 89(4), 50.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
  • BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. BenchChem.
  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 133.
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 65(1), 1-21.
  • BenchChem. (2025). Pelubiprofen's In Vitro COX-2 Selectivity: A Comparative Analysis Against Other NSAIDs. BenchChem.
  • El-Gamal, M. I., Anbar, M., & Al-Said, M. S. (2018). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-39.
  • Kindt, N., & Bräse, S. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ChemistrySelect, 3(44), 12448-12452.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. Drug Development Research.
  • Avasthi, P., Yadav, R., Kumar, A., & Rana, M. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7), 1122-1130.
  • Mohanram, R., & Meshram, J. (2013). Synthesis and biological evaluation of some novel pyridazinone derivatives as analgesic and anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 2286-2291.
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Patent landscape for methyl 3-amino-4,6-dibromopyridine-2-carboxylate pharmaceutical applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Regioselective functionalization and bicyclic heterocycle synthesis[1]

Executive Summary: The "Programmable" Pyridine Core[2]

In the high-stakes arena of kinase inhibitor discovery, Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (CAS: 913835-91-3) has emerged as a premier "linchpin" intermediate.[1] Unlike simple pyridine building blocks, this scaffold offers a unique trifunctional logic gate :

  • C2-Ester / C3-Amino Motif: A pre-installed "turn-key" system for rapid cyclization into pyrido[2,3-d]pyrimidines (e.g., SHP2, FGFR inhibitors) or 1,6-naphthyridines .[1]

  • C6-Bromine: The primary electrophilic site, activated para to the ester, allowing for mild, selective cross-coupling.

  • C4-Bromine: A secondary electrophilic site, allowing for sequential library generation or late-stage diversification.[1]

This guide objectively compares this dibromo-scaffold against mono-halo alternatives, detailing the mechanistic causality of its regioselectivity and providing field-validated protocols for its application in synthesizing bioactive bicyclic systems.[1]

Comparative Analysis: Dibromo vs. Mono-Halo Scaffolds[1][2]

The choice of starting material dictates the efficiency of a medicinal chemistry campaign.[1] The table below contrasts CAS 913835-91-3 with common alternatives.

Table 1: Performance Comparison of Pyridine Scaffolds
FeatureMethyl 3-amino-4,6-dibromopyridine-2-carboxylate (Target)Methyl 3-amino-6-bromopyridine-2-carboxylate (Alternative A)Methyl 3-amino-4-chloropyridine-2-carboxylate (Alternative B)[1]
Diversity Potential High (3-Point): Allows sequential introduction of two different aryl/heteroaryl groups at C4 and C6.[1]Medium (2-Point): Limited to C6 modification; C4 is C-H (hard to functionalize later).Medium (2-Point): C4-Cl is less reactive than Br; requires harsher conditions or specialized ligands.[1]
Regioselectivity Excellent: Electronic bias (Ester para to C6) directs Pd-coupling to C6 with >90% selectivity.[1]N/A: Only one reactive halogen.Good: C4-Cl is distinct, but often requires activation via N-oxide or specific catalysts.[1]
Synthetic Efficiency Streamlined: One-pot sequential couplings possible.[2]Linear: Requires separate C-H activation steps for C4 functionalization.Challenging: Cl often unreactive in standard Suzuki conditions without bulky ligands (e.g., XPhos).[1]
Key Application SHP2, FGFR, & Dual-Kinase Inhibitors (Bicyclic core synthesis).[1]Single-Target Kinase Inhibitors (Simpler pharmacophores).Cost-Sensitive Scale-Up (Cl is cheaper but harder to work with).[1]
Expert Insight: The "Dibromo" Advantage

The 4,6-dibromo pattern is superior because it enables Divergent Synthesis .[1] You can synthesize a single batch of the core and then split it to create two distinct libraries:

  • Library A: Fix R1 at C6, vary R2 at C4.

  • Library B: Cyclize first, then functionalize C6. This parallel processing capability significantly accelerates Structure-Activity Relationship (SAR) exploration compared to mono-halo scaffolds.[1]

Mechanistic Logic & Regioselectivity

Understanding the electronic landscape of the pyridine ring is critical for success.[1]

  • C6 Position: Most electron-deficient. It is para to the electron-withdrawing ester (C2) and meta to the other bromine.[1] Result: Reacts first in Pd(0) oxidative addition.[1]

  • C4 Position: Less reactive. It is ortho to the electron-donating amino group (C3), which deactivates it via resonance, despite the inductive withdrawal from the C2-ester.[1] Result: Reacts second, or requires higher temperatures.

Visualization: The Synthetic Decision Tree

SyntheticWorkflow Start Methyl 3-amino-4,6- dibromopyridine-2-carboxylate RouteA Route A: Regioselective Suzuki (C6-Arylation) Start->RouteA Pd(PPh3)4, Ar-B(OH)2 rt, Mild Base RouteB Route B: Cyclization (Pyridopyrimidine Formation) Start->RouteB Urea/Formamide 180°C IntermedA Intermediate A: 6-Aryl-4-bromo-core RouteA->IntermedA >90% C6 Selectivity IntermedB Intermediate B: 6,8-Dibromo-pyrido [2,3-d]pyrimidine RouteB->IntermedB Retains Br at C6/C8 FinalDrug Final Bioactive Scaffold (e.g., SHP2 Inhibitor) IntermedA->FinalDrug 1. Cyclization 2. C4-Coupling IntermedB->FinalDrug Sequential Couplings

Figure 1: Strategic workflow showing the divergent utility of the scaffold. Route A is preferred for generating libraries with diverse C6 substituents.

Experimental Protocols

These protocols are synthesized from patent literature (e.g., WO2017035353, US20130172566) and adapted for high reproducibility.

Protocol A: Regioselective Suzuki Coupling (C6-Arylation)

Objective: Selectively install an aryl group at C6 while leaving the C4-bromine intact.[1]

  • Reagents:

    • Scaffold: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 eq)

    • Boronic Acid: Aryl-B(OH)₂ (1.05 eq)[1]

    • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

    • Base: Na₂CO₃ (2.0 M aq, 2.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, and catalyst under N₂ atmosphere.

    • Add degassed solvent and base.

    • Critical Step: Stir at room temperature (25°C) for 12–16 hours. Do not heat. Heating promotes bis-coupling or C4-reaction.

    • Monitor by LC-MS. The C6-product (mono-coupled) should be the major peak (>90%).

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc).

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine-4(3H)-one

Objective: Convert the amino-ester core into a fused bicyclic system.

  • Reagents:

    • Scaffold (or C6-arylated intermediate) (1.0 eq)[1]

    • Formamidine acetate (3.0 eq) or Urea (5.0 eq)[1]

    • Solvent: 2-Methoxyethanol or DMF[1]

  • Procedure:

    • Dissolve the scaffold in 2-Methoxyethanol.[1]

    • Add Formamidine acetate.

    • Heat to reflux (120–130°C) for 4–6 hours.

    • Observation: The product often precipitates out of the reaction mixture upon cooling.

    • Workup: Cool to 0°C, filter the solid, wash with cold ethanol and ether.

    • Result: Formation of the pyrido[2,3-d]pyrimidin-4-one core, ready for chlorination (POCl₃) and SnAr displacement at the 4-position (pyrimidine numbering).[1]

Patent Landscape & Applications[1]

The "4,6-substituted-3-amino-picolinate" motif is a recurring structure in patents filed by major oncology players.[1]

  • Key Assignees:

    • Novartis/Vertex: SHP2 allosteric inhibitors (e.g., TNO155 analogs) often utilize fused bicyclic systems derived from this electronic pattern.[1]

    • Janssen/Astex: FGFR inhibitors (e.g., Erdafitinib derivatives) frequently feature a 3,5-dimethoxyphenyl group at the pyridine C6 position, accessible via Protocol A.[1]

  • Intellectual Property Note: While the molecule itself is a commodity intermediate, methods of use for specific bicyclic syntheses are covered in various process patents.[1] Researchers should verify FTO (Freedom to Operate) when scaling up specific downstream targets.[1]

References

  • Regioselectivity in Suzuki Coupling of Dihalopyridines

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.[1]

    • Source: ResearchGate / Tetrahedron

    • URL:[Link]

  • SHP2 Inhibitor Synthesis & Design

    • Title: Discovery of the SHP2 allosteric inhibitor PB17-026-01.

    • Source: NIH / PubMed Central

    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Scaffolds in Oncology

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors.

    • Source: RSC Advances

    • URL:[Link]

  • General Reactivity of Amino-Halopyridines

    • Title: A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
    • Source: BenchChem

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.